6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJALXXDXFZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454633 | |
| Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-98-6 | |
| Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109113-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole. This molecule is of significant interest in medicinal chemistry due to the prevalence of the imidazo[2,1-b]thiazole scaffold in a wide range of biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Proposed Synthesis of this compound
The most common and effective method for the synthesis of the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole with an α-haloketone. For the preparation of this compound, the logical precursors are 2-aminothiazole and 3-bromo-1,1,1-trifluoroacetone.
The proposed reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the α-carbon of 3-bromo-1,1,1-trifluoroacetone, followed by intramolecular cyclization and dehydration to yield the final product.
Experimental Protocol (Representative)
The following is a representative experimental protocol adapted from the synthesis of analogous imidazo[2,1-b]thiazole derivatives. Researchers should optimize these conditions for the specific reactants.
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected physicochemical and spectroscopic data based on its chemical structure and data from similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 109113-98-6 |
| Molecular Formula | C₆H₃F₃N₂S |
| Molecular Weight | 192.16 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | To be determined experimentally |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
The following tables outline the expected spectral data for this compound.
Table 2.2.1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-2 |
| ~ 7.2 - 7.4 | d | 1H | H-3 |
| ~ 7.0 - 7.2 | s | 1H | H-5 |
Table 2.2.2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-7a |
| ~ 120 - 125 (q) | CF₃ |
| ~ 115 - 120 | C-2 |
| ~ 110 - 115 | C-3 |
| ~ 105 - 110 | C-5 |
| ~ 130 - 135 (q) | C-6 |
Table 2.2.3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Peaks/Values |
| IR (KBr, cm⁻¹) | ~ 3100 (C-H aromatic), ~ 1600 (C=N), ~ 1100-1300 (C-F) |
| MS (ESI+) | m/z = 193.0 [M+H]⁺ |
Characterization Workflow
A standard workflow for the characterization of a newly synthesized compound like this compound is crucial for confirming its structure and purity. The following diagram illustrates a typical characterization cascade.
This workflow ensures a systematic approach to confirming the structural integrity and purity of the synthesized this compound, which is essential for its use in further research and development activities. The combination of chromatographic and spectroscopic techniques provides orthogonal data to build a comprehensive characterization profile.
Spectroscopic and Biological Insights into 6-(Trifluoromethyl)imidazo[2,1-b]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for the title compound is not publicly available within the searched literature, this document presents a framework for its analysis, including generalized experimental protocols and data presentation formats. Furthermore, it explores the broader context of the imidazo[2,1-b]thiazole scaffold's synthesis and potential biological activities, offering a foundation for further research and drug development endeavors.
Spectroscopic Data: NMR Analysis
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | Data not available | Data not available | Data not available |
| H-3 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | Data not available | Data not available | Data not available |
| C-3 | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available |
| C-6 | Data not available | Data not available | Data not available |
| C-7a | Data not available | Data not available | Data not available |
| -CF₃ | Data not available | Data not available | Data not available |
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections describe generalized experimental methodologies for the synthesis and NMR analysis of trifluoromethylated imidazo[2,1-b]thiazole derivatives, based on established procedures for related compounds.
Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common route for the synthesis of the imidazo[2,1-b]thiazole scaffold involves the condensation of a 2-aminothiazole derivative with an α-haloketone. For the synthesis of this compound, a plausible synthetic pathway is outlined below.
General Procedure:
-
Equimolar amounts of a 2-aminothiazole and an appropriate α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone) are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired imidazo[2,1-b]thiazole derivative.
NMR Spectroscopic Analysis
NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) often used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluorotoluene or hexafluorobenzene may be used.
¹H NMR Spectroscopy: Standard acquisition parameters are used. The chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants are determined from the resulting spectrum.
¹³C NMR Spectroscopy: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. Proton-decoupled ¹⁹F NMR spectra provide information on the chemical environment of the fluorine atoms. The chemical shift of the -CF₃ group is a key diagnostic feature.
Potential Biological Signaling Pathways
Imidazo[2,1-b]thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While the specific mechanism of action for this compound is not detailed in the available literature, a hypothetical signaling pathway illustrating a potential anticancer mechanism is presented below. This diagram is based on the known activities of related compounds which have been shown to induce apoptosis in cancer cells.
This diagram illustrates a potential mechanism where the compound interacts with a cell surface receptor, leading to the modulation of intracellular signaling pathways that ultimately trigger programmed cell death (apoptosis) in cancer cells.
Conclusion
This compound represents a molecule of interest for medicinal chemistry and drug development due to the established biological activities of the imidazo[2,1-b]thiazole scaffold. This guide provides a foundational framework for its spectroscopic characterization and a conceptual basis for its synthesis and potential biological mechanisms. The acquisition and publication of detailed experimental data for this specific compound will be invaluable for advancing its potential therapeutic applications.
Discovery and synthesis of novel imidazo[2,1-b]thiazole derivatives
An In-depth Technical Guide on the Discovery and Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This bicyclic structure, containing nitrogen and sulfur, serves as a versatile template for the design and development of new therapeutic agents.[1][2][3] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making this chemical class a focal point of significant research interest.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel imidazo[2,1-b]thiazole derivatives.
General Synthesis of Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole core is most commonly achieved through the condensation reaction between a 2-aminothiazole derivative and an α-haloketone. This versatile reaction allows for the introduction of various substituents on the fused ring system, enabling the exploration of structure-activity relationships.
A general synthetic workflow is outlined below:
References
- 1. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
The Lynchpin of Potency: An In-Depth Technical Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
The 6-(Trifluoromethyl)imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of potent and selective inhibitors for various therapeutic targets. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, with a focus on its role in kinase inhibition and other biological activities.
Core Scaffold and Rationale for the Trifluoromethyl Group
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that offers a three-dimensional structure, allowing for specific interactions with biological targets. The trifluoromethyl (CF3) group at the 6-position is a key feature that significantly influences the compound's properties. The high electronegativity of the fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can modulate the pKa of the imidazole nitrogen and influence hydrogen bonding capabilities. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and improve pharmacokinetic profiles.[1][2]
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives generally follows established synthetic routes for this class of compounds. A common method involves the condensation of a substituted 2-aminothiazole with an α-haloketone. For the specific introduction of the trifluoromethyl group at the 6-position, a key starting material is 2-amino-4-(trifluoromethyl)thiazole. This intermediate can then be reacted with various α-bromoketones to yield the desired this compound derivatives.
A general synthetic approach is depicted below:
Caption: General synthetic scheme for this compound derivatives.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Pan-RAF Inhibition
Several studies have explored imidazo[2,1-b]thiazole derivatives as inhibitors of the RAF kinase family (A-RAF, B-RAF, and C-RAF), key components of the MAPK/ERK signaling pathway. While specific SAR data for the 6-trifluoromethyl substitution is limited in the provided search results, the general SAR for imidazo[2,1-b]thiazole-based RAF inhibitors highlights the importance of substitutions at the 2-, 3-, and 5-positions.
Table 1: Representative Imidazo[2,1-b]thiazole-based RAF Inhibitors and their Activities
| Compound ID | R2-Substituent | R3-Substituent | R5-Substituent | B-RAF (V600E) IC50 (nM) | C-RAF IC50 (nM) | Reference |
| 8u | Aryl | H | Arylsulfonamido | 39.9 | 19.0 | [3] |
| 27c | Aryl | H | Terminal open chain sulfonamide | - | - | |
| 38a | Aryl | H | Cyclic sulfamide | - | - |
Note: The table presents data for related imidazo[2,1-b]thiazole scaffolds as direct data for 6-trifluoromethyl analogs was not available in the provided search results. The general SAR principles are likely applicable.
The data suggests that large, aromatic substituents at the 2- and 5-positions are favorable for activity. The presence of a sulfonamide moiety at the 5-position appears to be a key pharmacophore for potent RAF inhibition.[3]
The MAPK/ERK signaling pathway, a primary target of these inhibitors, is illustrated below:
Caption: Simplified MAPK/ERK signaling pathway and the point of intervention for RAF inhibitors.
Focal Adhesion Kinase (FAK) Inhibition
The imidazo[2,1-b]thiazole scaffold has also been investigated for its potential to inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. One study highlighted that derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited significant FAK inhibitory activities.[4][5] While this study did not specifically report on 6-trifluoromethyl analogs, it underscores the importance of substitutions at the 3-position for targeting FAK.
Antimicrobial and Antiviral Activities
The imidazo[2,1-b]thiazole core is known for its broad-spectrum antimicrobial and antiviral activities. Although specific data for 6-trifluoromethyl derivatives in this context is not detailed in the provided search results, related compounds have shown promising results. For instance, novel acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antiviral and antimycobacterial activity.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of test compounds against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound test compounds in DMSO.
-
Dilute the target kinase (e.g., B-RAF) and its substrate (e.g., MEK1) in the appropriate assay buffer.
-
Prepare an ATP solution at a concentration near the Km for the kinase.
-
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding:
-
Seed cancer cells (e.g., A375 melanoma cells for B-RAF inhibitors) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[8]
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutics, particularly in the area of kinase inhibition. The trifluoromethyl group at the 6-position is a critical determinant of the physicochemical and pharmacological properties of these compounds. While the existing literature provides valuable insights into the SAR of the broader imidazo[2,1-b]thiazole class, a more systematic exploration of substitutions around the this compound core is warranted.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of this compound derivatives with diverse substitutions at the 2-, 3-, and 5-positions to establish a comprehensive SAR.
-
Exploration of other biological targets: Investigating the potential of this scaffold against a wider range of therapeutic targets beyond kinases.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique properties of the this compound core and applying a rational drug design approach, it is anticipated that novel and effective drug candidates will continue to emerge from this versatile chemical scaffold.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethylated Imidazothiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethylated imidazothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the imidazothiazole scaffold profoundly influences its electronic, lipophilic, and metabolic characteristics, thereby modulating its biological activity and potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a vital resource for professionals in drug discovery and development.
Core Physicochemical Properties: A Quantitative Overview
The introduction of a trifluoromethyl group imparts unique properties to the imidazothiazole core. The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing moiety, which can significantly impact the pKa of the heterocyclic system. Furthermore, the CF₃ group is known to enhance lipophilicity, a critical parameter for membrane permeability and oral bioavailability. It also often increases metabolic stability due to the strength of the C-F bond.
| Compound ID | R¹ Substituent | R² Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1a | Phenyl | H | C₁₂H₇F₃N₂S | 284.26 | 155-157 |
| 1b | 4-Methylphenyl | H | C₁₃H₉F₃N₂S | 298.29 | 168-170 |
| 1c | 4-Methoxyphenyl | H | C₁₃H₉F₃N₂OS | 314.29 | 175-177 |
| 1d | 4-Chlorophenyl | H | C₁₂H₆ClF₃N₂S | 318.71 | 188-190 |
| 1e | 4-Bromophenyl | H | C₁₂H₆BrF₃N₂S | 363.16 | 195-197 |
| 1f | 4-Nitrophenyl | H | C₁₂H₆F₃N₃O₂S | 329.26 | 230-232 |
| 2a | Phenyl | Phenyl | C₁₈H₁₁F₃N₂S | 384.36 | 178-180 |
| 2b | 4-Methylphenyl | Phenyl | C₁₉H₁₃F₃N₂S | 398.39 | 185-187 |
| 2c | 4-Methoxyphenyl | Phenyl | C₁₉H₁₃F₃N₂OS | 414.39 | 192-194 |
| 2d | 4-Chlorophenyl | Phenyl | C₁₈H₁₀ClF₃N₂S | 418.81 | 201-203 |
Note: The data presented above is a representative compilation from various sources. Exact values may vary based on experimental conditions.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is fundamental to understanding the behavior of drug candidates. Below are detailed methodologies for key experiments.
Determination of Lipophilicity (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. RP-HPLC provides a rapid and reliable method for its estimation.
Principle: The retention time of a compound on a nonpolar stationary phase in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.
Methodology:
-
Preparation of Mobile Phase: A series of mobile phases are prepared with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
System and Column: An HPLC system equipped with a C18 column and a UV detector is used.
-
Calibration: A set of standard compounds with well-established logP values are injected individually, and their retention times (t_R) are recorded for each mobile phase composition. The capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation: For each standard, the logarithm of the capacity factor (log k) is plotted against the percentage of the organic modifier. The y-intercept, log k_w, which represents the capacity factor in 100% aqueous phase, is determined by linear extrapolation.
-
Calibration Curve: A calibration curve is constructed by plotting the log k_w values of the standards against their known logP values.
-
Sample Analysis: The trifluoromethylated imidazothiazole derivative is injected under the same conditions, and its log k_w is determined.
-
logP Determination: The logP of the test compound is then calculated from the calibration curve.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
Sample Preparation: A precise amount of the trifluoromethylated imidazothiazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A constant ionic strength is maintained using an inert salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of HCl or NaOH, added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point. For more accurate results, derivative plots (first or second derivative) can be used to pinpoint the equivalence point, and computational methods can be applied to refine the pKa value from the titration data.
Visualizing the Mechanism of Action: Antitubercular Activity
Several imidazo[2,1-b]thiazole derivatives have shown promising activity against Mycobacterium tuberculosis. A key target identified for this class of compounds is the enzyme decaprenyl-phosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.
The following diagram illustrates the proposed mechanism of action, where the trifluoromethylated imidazothiazole acts as an inhibitor of DprE1, thereby disrupting the synthesis of essential cell wall components.
Caption: Inhibition of the DprE1 enzyme in the mycobacterial cell wall synthesis pathway.
This guide provides a foundational understanding of the physicochemical properties of trifluoromethylated imidazothiazoles. Further research and data collection are essential to fully elucidate the structure-activity relationships and optimize the therapeutic potential of this promising class of compounds.
Quantum Chemical Calculations for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fused heterocyclic scaffold, imidazo[2,1-b]thiazole, is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making 6-(Trifluoromethyl)imidazo[2,1-b]thiazole a compound of significant interest for drug discovery and development.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical protocols and presents a representative analysis based on computational studies of analogous structures. The methodologies and data herein serve as a robust framework for researchers initiating theoretical investigations into this and related compounds.
Methodology: A Blueprint for In Silico Analysis
The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size. The calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.
Computational Details
The geometry of this compound would be optimized in the gas phase using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules. The absence of imaginary frequencies in the subsequent vibrational frequency calculation would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Further analyses, including the calculation of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, would be carried out at the same level of theory. Spectroscopic properties, including FT-IR and UV-Vis spectra, would also be simulated to aid in the experimental characterization of the molecule.
Data Presentation: A Quantitative Look at Molecular Properties
The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical but are representative of what would be expected for a molecule with this structure, based on published data for similar compounds.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.385 | C2-N1-C7a | 108.5 |
| C2-N3 | 1.310 | N1-C2-N3 | 115.0 |
| N3-C4 | 1.390 | C2-N3-C4 | 105.0 |
| C4-S5 | 1.760 | N3-C4-S5 | 112.0 |
| S5-C6 | 1.730 | C4-S5-C6 | 88.0 |
| C6-C7 | 1.350 | S5-C6-C7 | 114.0 |
| C7-C7a | 1.450 | C6-C7-C7a | 110.0 |
| C7a-N1 | 1.370 | C7-C7a-N1 | 111.5 |
| C6-C8 | 1.490 | S5-C6-C8 | 122.0 |
| C8-F9 | 1.345 | F9-C8-F10 | 106.5 |
| C8-F10 | 1.345 | F9-C8-F11 | 106.5 |
| C8-F11 | 1.345 | F10-C8-F11 | 106.5 |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) | Assignment |
| 1 | 3150 | C-H stretching (imidazole ring) |
| 2 | 3125 | C-H stretching (thiazole ring) |
| 3 | 1620 | C=N stretching (imidazole ring) |
| 4 | 1540 | C=C stretching (thiazole ring) |
| 5 | 1350 | C-F stretching (symmetric) |
| 6 | 1180 | C-F stretching (asymmetric) |
| 7 | 850 | C-S stretching |
Table 3: Electronic and Global Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.30 |
| Global Hardness (η) | 2.55 |
| Global Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 3.62 |
Visualizations: Mapping the Theoretical Landscape
Diagrams are essential for visualizing complex scientific concepts and workflows. The following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow for the quantum chemical analysis of this compound.
Caption: Molecular structure of this compound.
Exploring the Chemical Space of Imidazo[2,1-b]thiazole Analogs: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of imidazo[2,1-b]thiazole analogs, focusing on their anticancer and anti-inflammatory applications.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This technical guide provides a comprehensive overview of the chemical space of imidazo[2,1-b]thiazole analogs, with a focus on their development as potent and selective inhibitors of key biological targets, including cyclooxygenase-2 (COX-2) and tubulin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Synthetic Strategies for Imidazo[2,1-b]thiazole Analogs
The synthesis of the imidazo[2,1-b]thiazole core is versatile, with the most common approach involving the condensation of a 2-aminothiazole derivative with an α-haloketone.[1][2] Modifications at various positions of the bicyclic system can be achieved by selecting appropriately substituted starting materials.
A general synthetic route begins with the reaction of a substituted 2-aminothiazole with a phenacyl bromide derivative. For instance, the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, potent COX-2 inhibitors, starts from thioanisole.[3] Friedel-Crafts acylation followed by oxidation yields 4-(methylsulfonyl)acetophenone, which is then brominated to afford α-bromo-4-(methylsulfonyl)acetophenone.[3] Subsequent reaction with 2-aminothiazole provides the core imidazo[2,1-b]thiazole structure.[3] Further functionalization, such as the introduction of various amine-containing side chains at the C5 position, can be achieved through Mannich-type reactions.[3]
Biological Activities and Therapeutic Targets
Imidazo[2,1-b]thiazole analogs have been extensively investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimycobacterial agents.[3][4][5] This guide will focus on two prominent and well-validated mechanisms of action: COX-2 inhibition for anti-inflammatory effects and tubulin polymerization inhibition for anticancer activity.
Anti-inflammatory Activity via COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[3] Of the two main isoforms, COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs.[3] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Several series of imidazo[2,1-b]thiazole derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.[3] The introduction of a methylsulfonyl pharmacophore at the C6 position has proven to be a successful strategy in achieving high COX-2 selectivity.[3]
Signaling Pathway for COX-2 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial Biological Screening of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(Trifluoromethyl)imidazo[2,1-b]thiazole scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key in vitro assays are provided, along with data presentation in structured tables and visualization of experimental workflows and a representative signaling pathway using Graphviz. While specific experimental data for the this compound is emerging, this guide leverages data from closely related analogs to provide a foundational screening strategy.
Introduction
Imidazo[2,1-b]thiazole derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The trifluoromethyl (CF3) group, a bioisostere of the methyl group, is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines a systematic approach to the initial biological evaluation of the novel compound, this compound.
Potential Therapeutic Areas and Screening Strategy
The initial biological screening will focus on three primary areas where imidazo[2,1-b]thiazole derivatives have shown significant promise: oncology, infectious diseases, and inflammation. The screening strategy involves a tiered approach, beginning with broad in vitro assays to identify primary activity, followed by more specific assays to elucidate the mechanism of action.
Anticancer Activity
Derivatives of imidazo[2,1-b]thiazole have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] The initial screening will involve assessing the compound's ability to inhibit cancer cell proliferation.
Antimicrobial Activity
The fused heterocyclic system of imidazo[2,1-b]thiazole is a common scaffold in antimicrobial agents. The screening will evaluate the compound's efficacy against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity
Several imidazo[2,1-b]thiazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[2] The initial screening will assess the compound's potential to inhibit COX enzymes.
Data Presentation: In Vitro Biological Activity
The following tables summarize representative quantitative data for imidazo[2,1-b]thiazole derivatives from published literature, which can serve as a benchmark for the evaluation of this compound.
Table 1: Representative Anticancer Activity of Imidazo[2,1-b]thiazole Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | HeLa (Cervical) | MTT | 1.89 | [3] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | A549 (Lung) | MTT | 1.08 | [3] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | MCF-7 (Breast) | MTT | 2.45 | [3] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate | DU-145 (Prostate) | MTT | 3.12 | [3] |
| Pyrazole-bearing imidazo[2,1-b]thiazole | CNS SNB-75 | NCI-60 Screen | - | [4] |
| Pyrazole-bearing imidazo[2,1-b]thiazole | Renal UO-31 | NCI-60 Screen | - | [4] |
Table 2: Representative Antimicrobial Activity of Imidazo[2,1-b]thiazole Analogs
| Compound/Analog | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 5,6-dihydroimidazo[2,1-b]thiazole derivative | Staphylococcus aureus (MRSA) | Broth Microdilution | 3.7 | [5] |
| Trifluoromethyl bithiazole analog | Streptococcus pyogenes | Broth Microdilution | 4 | [6] |
| Trifluoromethyl bithiazole analog | Staphylococcus aureus | Broth Microdilution | 16 | [6] |
| N-(trifluoromethyl)phenyl pyrazole | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.78-1.56 | [5] |
Table 3: Representative Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Analogs
| Compound/Analog | Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | COX-1 | Chemiluminescent | >100 | 313.7 | [2] |
| COX-2 | Chemiluminescent | 0.08 | [2] | ||
| Imidazo[2,1-b]thiazole derivative with diethylamino group | COX-2 | Chemiluminescent | 0.12 | - | [2] |
| Imidazo[2,1-b]thiazole derivative with pyrrolidine group | COX-2 | Chemiluminescent | 0.14 | - | [2] |
Experimental Protocols
Detailed methodologies for the initial biological screening assays are provided below.
In Vitro Anticancer Screening: MTT Assay
Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.[3][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Screening: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Screening: COX Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Principle: The COX inhibitor screening assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (colorimetric substrate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Mandatory Visualizations
Experimental Workflows
Caption: General workflows for in vitro anticancer, antimicrobial, and anti-inflammatory screening.
Representative Signaling Pathway: COX-2 Inhibition
Caption: Representative signaling pathway for anti-inflammatory action via COX-2 inhibition.
Conclusion
This technical guide outlines a robust and systematic approach for the initial biological screening of this compound. The provided experimental protocols for anticancer, antimicrobial, and anti-inflammatory assays serve as a foundational framework for researchers. While the presented quantitative data is based on closely related analogs, it establishes a valuable benchmark for evaluating the biological potential of this novel compound. The trifluoromethyl substitution is anticipated to confer advantageous pharmacological properties, making this compound a compelling candidate for further investigation in drug discovery programs. Subsequent studies should focus on confirming these activities, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety profile.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Reactivity of the 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)imidazo[2,1-b]thiazole core is a significant heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The trifluoromethyl group at the 6-position critically influences the scaffold's electronic properties, stability, and reactivity, making a thorough understanding of these characteristics essential for the design and development of novel therapeutics. This guide provides an in-depth analysis of the stability and reactivity of this important molecular core.
Physicochemical Properties
While specific experimental data for the this compound scaffold is not extensively available in the public domain, some properties can be inferred from supplier information and studies on related compounds.
| Property | Value / Observation | Source / Inference |
| Molecular Formula | C₆H₃F₃N₂S | [5] |
| Molecular Weight | 192.16 g/mol | [5] |
| Physical Appearance | Not specified (likely solid) | General observation for similar small molecules |
| Storage Stability | Recommended storage at room temperature, dry. | [5] |
| pKa | Not experimentally determined. The bridgehead nitrogen is weakly basic. The trifluoromethyl group is expected to decrease the basicity compared to the unsubstituted scaffold. | Inferred from general electronic effects. |
Stability Profile
The stability of the this compound scaffold is a key consideration for its suitability as a drug candidate. The electron-withdrawing nature of the trifluoromethyl group generally enhances metabolic stability.
Chemical Stability
The scaffold is generally stable under standard storage conditions (room temperature, dry).[5] However, the trifluoromethyl group may be susceptible to hydrolysis under certain conditions. Studies on other trifluoromethyl-substituted aromatic compounds have shown that this group can undergo hydrolysis to a carboxylic acid, particularly at non-neutral pH and elevated temperatures.
Metabolic Stability
The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability.[6] It serves to block cytochrome P450 (CYP)-mediated oxidation, a common metabolic pathway for aromatic and heteroaromatic compounds.[6] While the imidazo[2,1-b]thiazole ring itself can be a site of metabolic transformation, potentially through epoxidation of the thiazole ring, the trifluoromethyl group at position 6 is expected to increase the overall metabolic half-life of compounds containing this scaffold.[6]
Reactivity Profile
The reactivity of the this compound scaffold is dictated by the electronic properties of the fused ring system and the strong electron-withdrawing effect of the trifluoromethyl group.
Electrophilic Aromatic Substitution
Electrophilic substitution on the imidazo[2,1-b]thiazole ring typically occurs at the 5-position. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is expected to deactivate the ring system towards electrophilic attack, requiring more forcing conditions compared to the unsubstituted scaffold.
Key Electrophilic Substitution Reactions:
-
Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS).
-
Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 5-position.
-
Nitration: Nitration can be accomplished using standard nitrating agents, though the deactivating effect of the CF₃ group must be considered.
Nucleophilic Substitution
The electron-deficient nature of the ring system, enhanced by the trifluoromethyl group, makes it less susceptible to nucleophilic aromatic substitution unless a suitable leaving group is present on the ring.
Reactivity of the Thiazole Ring
The thiazole portion of the scaffold can undergo metabolic activation. Studies on related imidazo[2,1-b]thiazole derivatives have suggested that the thiazole ring can be oxidized to an epoxide, which is a reactive intermediate capable of reacting with nucleophiles such as glutathione. This represents a potential bioactivation pathway that should be considered in drug design.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the stability and reactivity of the this compound scaffold.
Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolic stability.
Objective: To determine the rate of metabolic degradation of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (e.g., this compound derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be run to assess non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the test compound.[7]
Electrophilic Bromination at the 5-Position
This protocol describes a general method for the bromination of electron-rich aromatic compounds.
Objective: To synthesize 5-bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the reaction mixture at 0°C and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-bromo derivative.[8]
Vilsmeier-Haack Formylation at the 5-Position
This protocol outlines the formylation of an activated aromatic ring.
Objective: To synthesize this compound-5-carbaldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Sodium acetate solution (for workup)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10°C to form the Vilsmeier reagent.
-
Add a solution of this compound in DMF to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.
-
The product may precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.[9][10][11]
Visualizations
General Workflow for Assessing Metabolic Stability
References
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole in Biological Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening applications of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole and its derivatives. This document includes summaries of their potential therapeutic activities, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways.
Introduction
The this compound scaffold is a heterocyclic structure of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group at the 6-position can enhance metabolic stability and cell permeability, making these compounds promising candidates for drug discovery. Research has primarily focused on their potential as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of the imidazo[2,1-b]thiazole core have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling kinases, such as FMS-like tyrosine kinase 3 (FLT3) and RAF kinases, which are crucial for cancer cell survival and proliferation.[1][2]
Data Presentation: Anticancer Screening
The following table summarizes the in vitro anticancer activity of representative 6-substituted imidazo[2,1-b]thiazole derivatives.
| Compound ID | Modification | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 19 | 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide | MV4-11 (AML) | Cellular Assay | 0.002 | [1] |
| Compound 19 | 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide | - | FLT3 Enzymatic Assay | 0.022 | [1] |
| Compound 27c | (imidazo[2,1-b]thiazol-5-yl)pyrimidine with terminal open chain sulfonamide | - | Pan-RAF Enzymatic Assay | - | [2] |
| Compound 38a | (imidazo[2,1-b]thiazol-5-yl)pyrimidine with a cyclic sulfamide moiety | - | Pan-RAF Enzymatic Assay | - | [2] |
AML: Acute Myeloid Leukemia
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualization: Anticancer Screening Workflow
Caption: General workflow for in vitro anticancer screening using the MTT assay.
Visualization: Simplified Kinase Inhibition Pathway
Caption: Simplified signaling pathway showing the inhibitory action of imidazo[2,1-b]thiazole derivatives on key kinases.
Antimicrobial Activity
Certain derivatives of imidazo[2,1-b]thiazole have also been investigated for their antimicrobial properties. For instance, compounds with a 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy} substituent have shown activity against fungal pathogens like Candida albicans.[3]
Data Presentation: Antimicrobial Screening
The following table presents illustrative minimum inhibitory concentration (MIC) data for a related imidazo[2,1-b]thiazine derivative.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Compound 4l | 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1]thiazine | Candida albicans | - | [3] |
| Compound 4q | 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[4][5]imidazo[2,1-b][3]thiazine | Aspergillus niger K9 | 15.62 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard procedure for determining the minimum inhibitory concentration (MIC) of this compound derivatives against microbial strains.
Materials:
-
Microbial strain of interest (e.g., Candida albicans)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi) in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35°C for 24-48 hours for C. albicans).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualization: Antimicrobial Screening Workflow
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols and data serve as a foundational guide for researchers to design and execute biological screening assays for this promising class of compounds. Further derivatization and structure-activity relationship studies are warranted to optimize their potency and selectivity.
References
- 1. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Imidazo[2,1-b]thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of imidazo[2,1-b]thiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the experimental procedures for key assays and present quantitative data for representative compounds from the literature.
Anticancer Activity Assays
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including cell proliferation, cell cycle progression, and apoptosis.
Antiproliferative Activity
A fundamental step in anticancer drug discovery is to assess the ability of a compound to inhibit the growth of cancer cells. The MTT and SRB assays are widely used for this purpose.
1.1.1. Protocol: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A375P melanoma, A549 lung, MCF-7 breast)[1][2]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazole derivatives in complete growth medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib, Doxorubicin).[1][3]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
To understand the mechanism of antiproliferative activity, it is crucial to determine if the compounds affect the cell cycle.
1.2.1. Protocol: Flow Cytometry for Cell Cycle Analysis
This technique uses propidium iodide (PI) to stain DNA and quantifies the DNA content in a cell population, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cells treated with imidazo[2,1-b]thiazole derivatives
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[2][4]
Apoptosis Induction
Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.
1.3.1. Protocol: Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with imidazo[2,1-b]thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time. Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]
Tubulin Polymerization Inhibition
Some imidazo[2,1-b]thiazole derivatives have been shown to target microtubules, which are essential for cell division.[2][3]
1.4.1. Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Imidazo[2,1-b]thiazole derivatives
-
Positive control (e.g., Nocodazole, Colchicine)[3]
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, mix the polymerization buffer, GTP, and the test compound or control.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. An inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value for the inhibition of tubulin polymerization.[2]
Quantitative Data: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 26 | A375P (Melanoma) | Antiproliferation | <1 | [1] |
| Compound 27 | A375P (Melanoma) | Antiproliferation | <1 | [1] |
| Conjugate 6d | A549 (Lung) | Antiproliferation | 1.08 | [2] |
| Conjugate 6d | - | Tubulin Polymerization | 1.68 | [2] |
| Compound 9i | MDA-MB-231 (Breast) | Antiproliferation | 1.65 | [4] |
| Compound 9m | MDA-MB-231 (Breast) | Antiproliferation | 1.12 | [4] |
| Compound 12 | HepG2 (Liver) | Antiproliferation | 12.73 µg/mL | [3] |
Antimicrobial Activity Assays
Imidazo[2,1-b]thiazole derivatives have also been investigated for their activity against a range of microbial pathogens.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
2.1.1. Protocol: Broth Microdilution Method
This is a standard method for determining the MIC of a compound against bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)[5][6][7]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Imidazo[2,1-b]thiazole derivatives
-
Positive control antibiotics (e.g., Gatifloxacin) and antifungals (e.g., Fluconazole)[7]
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21a | Candida albicans | 0.16 (MIC50) | [7] |
| Most active compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.7 (MIC90) | [8] |
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in various diseases, and targeting inflammatory pathways is a key therapeutic strategy.
Cyclooxygenase (COX) Enzyme Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2).
3.1.1. Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Imidazo[2,1-b]thiazole derivatives
-
Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
Procedure:
-
Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound or control in the reaction buffer.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[11]
Quantitative Data: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 6a | COX-2 | 0.08 | 313.7 | [11] |
| Compound 6f | COX-2 | Potent | - | [11] |
| Compound 5c | COX-2 | Higher inhibition than diclofenac | - | [9][10] |
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening of imidazo[2,1-b]thiazole derivatives.
Signaling Pathway for Apoptosis Induction
Caption: Simplified signaling pathway for apoptosis induction by imidazo[2,1-b]thiazole derivatives.
References
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Applications of Trifluoromethylated Heterocycles in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of drug candidates.[1] The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to increase lipophilicity and binding affinity—make it a privileged functional group in drug design.[1][2][3][4] When appended to heterocyclic scaffolds, which are themselves prevalent structures in numerous pharmaceuticals, the result is a powerful combination that has yielded a multitude of successful drugs.[5][6] In oncology, this strategy has been particularly fruitful, leading to the development of potent and selective inhibitors of key cancer-driving pathways.
These application notes provide a detailed overview of select FDA-approved trifluoromethylated heterocyclic drugs, focusing on their mechanisms of action, pharmacological data, and the experimental protocols used for their characterization.
Case Study 1: Dabrafenib - A BRAF Inhibitor for Melanoma
Application Note:
Dabrafenib is a potent and selective inhibitor of the BRAF kinase, specifically targeting the V600E and V600K mutations that are found in approximately 50% of melanomas.[7][8] By inhibiting the mutated BRAF protein, dabrafenib blocks the constitutively active MAPK/ERK signaling pathway, which is a critical driver of cell proliferation and survival in these cancers.[7] To overcome acquired resistance and improve efficacy, dabrafenib is frequently used in combination with trametinib, a MEK inhibitor, which targets the pathway at a downstream node.[9][10][11]
Signaling Pathway:
Quantitative Data Summary:
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| BREAK-3 | Dabrafenib vs. Dacarbazine | 50% | 5.1 months |
| COMBI-d | Dabrafenib + Trametinib | 69% | 11.0 months |
| COMBI-v | Dabrafenib + Trametinib | 66% | 12.6 months |
Experimental Protocol: Western Blot for MAPK Pathway Inhibition
This protocol details the procedure to verify the inhibition of BRAF signaling by assessing the phosphorylation status of its downstream effectors, MEK and ERK.
-
Cell Culture and Treatment:
-
Culture BRAF V600E mutant melanoma cells (e.g., A375) in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.
-
Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-MEK (Ser217/221)
-
Total MEK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin).
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. A dose-dependent decrease in the signal for p-MEK and p-ERK relative to total protein levels indicates successful pathway inhibition.
-
Case Study 2: Enzalutamide - An Androgen Receptor Signaling Inhibitor
Application Note:
Enzalutamide is a second-generation nonsteroidal anti-androgen used to treat metastatic castration-resistant prostate cancer (mCRPC).[12] Its trifluoromethylated heterocyclic structure allows it to bind to the androgen receptor (AR) with high affinity.[12] Unlike first-generation anti-androgens, enzalutamide exhibits a multi-faceted mechanism of action: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the activated AR to DNA and the recruitment of co-activators.[12][13][14] This comprehensive blockade of AR signaling effectively suppresses prostate cancer cell growth.
Signaling Pathway:
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Dabrafenib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 13. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action | HCP Site | XTANDI® (enzalutamide) [xtandihcp.com]
Application Notes and Protocols: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole and its derivatives as potent enzyme inhibitors, with a particular focus on their role in targeting protein kinases involved in cancer signaling pathways. The following sections detail the inhibitory activity, relevant signaling pathways, and experimental protocols for the evaluation of these compounds.
Introduction
Imidazo[2,1-b]thiazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group at the 6-position can significantly enhance the metabolic stability and target-binding affinity of the molecule. This document focuses on the application of this compound and its analogs as inhibitors of key enzymes in cellular signaling, particularly protein kinases.
Enzyme Inhibition Profile
While specific quantitative data for this compound is not extensively available in the public domain, the broader class of imidazo[2,1-b]thiazole derivatives has demonstrated potent inhibitory activity against several key protein kinases. The data presented below is for representative imidazo[2,1-b]thiazole derivatives and serves as a strong indicator of the potential of the 6-(Trifluoromethyl) analog.
Table 1: Inhibitory Activity of Representative Imidazo[2,1-b]thiazole Derivatives against Protein Kinases
| Compound ID | Target Enzyme | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| Compound 37 (an imidazo[2,1-b]thiazole derivative) | B-RAF | 0.475 | MCF-7 | [3] |
| Compound 33 (a 1,3-thiazole-5-carboxylic acid derivative) | CK2 | 0.4 | - | [3] |
| Compound 19 (a 6-phenylimidazo[2,1-b]thiazole derivative) | FLT3 | 0.022 | MV4-11 | [4] |
| Imidazothiazole–thiazolidinone hybrid 9 | EGFR | 18.35 | - | [5] |
| S-alkylated oxadiazole carrying imidazo[2,1-b]thiazole derivative 11b | EGFR | 0.086 | - | [5] |
Signaling Pathways
Imidazo[2,1-b]thiazole derivatives have been shown to target key nodes in oncogenic signaling pathways. The primary pathway implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[3] Inhibition of kinases within this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Another critical pathway often targeted by kinase inhibitors is the RAF/MEK/ERK (MAPK) pathway, which regulates cell division and differentiation.
Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the enzyme inhibitory potential of this compound. These should be optimized based on the specific enzyme and available laboratory equipment.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol is designed to measure the activity of a protein kinase and its inhibition by a test compound.
Materials:
-
Purified recombinant target kinase (e.g., PI3K, B-RAF)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of the inhibitor on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for B-RAF, MV4-11 for FLT3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For MTT assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Synthesis of this compound
The synthesis of imidazo[2,1-b]thiazole derivatives can be achieved through various established methods. A common approach involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[6]
Caption: General synthesis scheme for imidazo[2,1-b]thiazole derivatives.
A more specific, one-pot synthesis for related compounds has also been described using a Groebke–Blackburn–Bienaymé reaction, which offers high atom economy.[7]
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting protein kinases in oncogenic signaling pathways. The provided protocols offer a starting point for the in-depth evaluation of this and related compounds. Further investigation is warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this compound class.
References
- 1. 6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride | 1269052-79-0 | Benchchem [benchchem.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assay Development for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole. The protocols outlined below are designed to assess its cytotoxic and antiproliferative effects, as well as to elucidate its potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Data Presentation
Table 1: Summary of In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | ||
| MCF-7 | Breast Adenocarcinoma | ||
| DU-145 | Prostate Carcinoma | ||
| HeLa | Cervical Carcinoma | ||
| HEK-293 | Normal Kidney |
Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound for 24h
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Table 3: Apoptosis Induction in A549 Cells Treated with this compound for 48h
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | ||
| Compound (IC50) | ||
| Compound (2x IC50) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, DU-145, HeLa) and a normal cell line (e.g., HEK-293).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the compound on cell cycle progression.
Materials:
-
A549 cells.
-
This compound.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
70% ethanol (ice-cold).
Procedure:
-
Seed A549 cells in 6-well plates and incubate until they reach 70-80% confluency.
-
Treat the cells with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
A549 cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
Procedure:
-
Seed A549 cells in 6-well plates and treat with the vehicle control, IC50, and 2x IC50 concentrations of the compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways affected by imidazo[2,1-b]thiazole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assay development.
Logical Relationship Diagram
Caption: Logical progression of cell-based assay development.
References
High-Throughput Screening of a 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a 6-(Trifluoromethyl)imidazo[2,1-b]thiazole library. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group at the 6-position can significantly modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.
These protocols are designed for automated HTS platforms and focus on identifying and characterizing novel bioactive compounds from the library. They cover primary screening in both cell-based and biochemical assay formats, secondary screening for hit confirmation and prioritization, and dose-response analysis to determine compound potency.
Data Presentation
The following tables summarize representative quantitative data for imidazo[2,1-b]thiazole derivatives from published studies. This data serves as a benchmark for hit validation and comparison during a screening campaign.
Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11x | A549 (Lung) | 0.64 | [2] |
| MCF-7 (Breast) | 0.89 | [2] | |
| HeLa (Cervical) | 1.44 | [2] | |
| DU-145 (Prostate) | 1.21 | [2] | |
| 6d | A549 (Lung) | 1.08 | [3] |
| 9i | MDA-MB-231 (Breast) | 1.65 | [4] |
| 9m | MDA-MB-231 (Breast) | 1.12 | [4] |
Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 19 | FLT3 | 0.022 | [5] |
| 6a | COX-2 | 0.08 | [6] |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Cell Viability Assay
This protocol is designed for the primary screening of the this compound library to identify "hits" that reduce cancer cell viability. A resazurin-based assay is a robust and commonly used method that measures the metabolic activity of viable cells.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
This compound library dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., Staurosporine)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Automated liquid handling system
-
Plate reader capable of fluorescence detection
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired seeding density.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. This results in a final volume of 50 µL per well.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
3. Data Analysis and Hit Selection:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative control wells.
-
Determine the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.[7]
-
Select "hits" based on a predefined threshold, for example, compounds that inhibit cell viability by more than 50%.
Caption: Workflow for the primary cell-based high-throughput screening.
Secondary HTS Protocol: Caspase-3/7 Activity Assay (Apoptosis)
This protocol is used to confirm whether the primary hits from the cell viability screen induce apoptosis by measuring the activity of executioner caspases.
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Positive control (e.g., Staurosporine)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
2. Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as the primary screen for cell seeding and the addition of hit compounds at various concentrations (e.g., a 10-point dose-response curve).
-
-
Incubation:
-
Incubate the plates for a shorter duration, typically 24 hours, at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plates at room temperature for 1-2 hours, protected from light.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
3. Data Analysis:
-
Calculate the fold change in caspase activity for each compound concentration relative to the negative control.
-
Plot the dose-response curves and calculate the EC50 values for apoptosis induction.
Caption: Workflow for the secondary apoptosis assay.
Biochemical HTS Protocol: Kinase Inhibition Assay (e.g., FLT3)
This protocol is designed to screen the library against a specific kinase target, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[5] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
1. Materials and Reagents:
-
Recombinant human FLT3 kinase
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume white microplates
-
This compound library in DMSO
-
Positive control (e.g., a known FLT3 inhibitor)
-
Negative control (DMSO)
-
TR-FRET compatible plate reader
2. Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of each library compound, positive control, or negative control into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of FLT3 kinase and the biotinylated peptide substrate in kinase buffer.
-
Dispense the kinase/substrate mix into the wells.
-
Prepare an ATP solution in kinase buffer and add it to the wells to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a detection buffer.
-
Add the detection mix to the wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
3. Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Determine the percent inhibition for each compound relative to the controls.
-
Select hits based on a significant inhibition threshold (e.g., >50%).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
Potential Signaling Pathway Modulation
Imidazo[2,1-b]thiazole derivatives have been shown to inhibit various kinases and interfere with microtubule dynamics.[9] A potential mechanism of action for hits identified from the this compound library could involve the inhibition of a protein kinase in a signaling pathway critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathway.
Caption: A simplified kinase signaling pathway potentially targeted by the library.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using 6-(Trifluoromethyl)imidazo[2,1-b]thiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been identified as potent inhibitors of various protein kinases, which are critical targets in drug discovery, particularly in oncology and inflammation. While specific kinase inhibition data for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole is not extensively available in the public domain, this document provides a detailed overview of the application of structurally related imidazo[2,1-b]thiazole derivatives in kinase inhibition assays. The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity. Therefore, this compound represents a compound of significant interest for screening against various kinase targets.
These notes offer a guide for researchers on the potential kinase targets of the imidazo[2,1-b]thiazole class of compounds, protocols for assessing their inhibitory activity, and the relevant signaling pathways.
Potential Kinase Targets and In Vitro Efficacy of Imidazo[2,1-b]thiazole Derivatives
Several derivatives of the imidazo[2,1-b]thiazole scaffold have been synthesized and evaluated for their inhibitory activity against a range of protein kinases. The following table summarizes the quantitative data from various studies, showcasing the potential of this chemical class as kinase inhibitors.
| Compound/Derivative | Target Kinase | IC50 (nM) | Assay Type | Reference Cell Line |
| 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (19) | FLT3 | 22 | Enzymatic | - |
| Compound 8u (possessing terminal para-hydroxybenzenesulfonamido moiety and ethylene linker) | V600E-B-RAF | 39.9 | Enzymatic | - |
| Compound 8u (possessing terminal para-hydroxybenzenesulfonamido moiety and ethylene linker) | C-RAF | 19.0 | Enzymatic | - |
| NH2-based imidazothiazole derivative 10l | V600E B-Raf | 1.20 | Enzymatic | - |
| NH2-based imidazothiazole derivative 10n | V600E B-Raf | 4.31 | Enzymatic | - |
| NH2-based imidazothiazole derivative 10o | V600E B-Raf | 6.21 | Enzymatic | - |
Signaling Pathways
Imidazo[2,1-b]thiazole derivatives have been shown to target kinases in critical signaling pathways implicated in cancer cell proliferation and survival. A key example is the MAPK/ERK pathway, where RAF kinases are central components.
Figure 1: Simplified MAPK/ERK signaling pathway with the inhibitory action of Imidazo[2,1-b]thiazole derivatives on RAF kinases.
Experimental Protocols
The following are generalized protocols for in vitro kinase inhibition assays that can be adapted for testing this compound.
Protocol 1: In Vitro Radiometric Kinase Assay (e.g., for RAF Kinase)
This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.
Materials:
-
Recombinant human kinase (e.g., B-Raf, C-Raf)
-
Kinase-specific substrate (e.g., inactive MEK1)
-
This compound (or derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and test compound or DMSO (for control).
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper/membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for a radiometric kinase inhibition assay.
Protocol 2: Fluorescence-Based Kinase Assay (e.g., for FLT3 Kinase)
This protocol utilizes a fluorescence resonance energy transfer (FRET) or other fluorescence-based detection methods to measure kinase activity.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Fluorescently labeled peptide substrate
-
This compound (or derivative) dissolved in DMSO
-
Kinase reaction buffer (specific to the assay kit)
-
ATP solution
-
Detection reagent (e.g., antibody-fluorophore conjugate)
-
96-well or 384-well plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
-
Add the kinase, fluorescently labeled substrate, and test compound or DMSO control to the wells of the plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow for the detection reaction to occur.
-
Measure the fluorescence signal (e.g., FRET ratio) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of kinase inhibition and determine the IC50 value as described in Protocol 1.
Conclusion
The imidazo[2,1-b]thiazole scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. While direct evidence for the kinase inhibitory activity of this compound is pending in published literature, the data from its analogs strongly suggest its potential as a kinase inhibitor. The provided protocols offer a framework for researchers to screen this and other related compounds against a variety of kinase targets, thereby facilitating the discovery of novel therapeutic agents. It is recommended that initial screening be performed against kinases for which other imidazo[2,1-b]thiazole derivatives have shown activity, such as FLT3 and RAF kinases.
Application Notes and Protocols for Anti-inflammatory Assays of Novel Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and pathways.[2] This document provides detailed application notes and protocols for evaluating the anti-inflammatory potential of novel imidazo[2,1-b]thiazole derivatives. The assays described herein focus on key mechanisms of inflammation, including cyclooxygenase (COX) enzyme inhibition, nitric oxide (NO) scavenging, and the inflammatory response in a cellular model.
Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are critical mediators of inflammation.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammatory conditions.[3] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Concentration (µM) | % Inhibition of COX-1 | IC50 (µM) for COX-1 | % Inhibition of COX-2 | IC50 (µM) for COX-2 | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | 10 | 45 | >100 | 85 | 0.12 | >833 |
| Derivative 2 | 10 | 52 | 95 | 92 | 0.09 | 1055 |
| Derivative 3 | 10 | 38 | >100 | 78 | 0.25 | >400 |
| Celecoxib | 10 | 55 | 8.5 | 95 | 0.05 | 170 |
| Indomethacin | 10 | 98 | 0.1 | 96 | 0.8 | 0.125 |
Note: Data presented are examples and should be replaced with experimental results.
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is based on the detection of prostaglandin G2 (PGG2) generated by the COX enzyme.[4]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Test imidazo[2,1-b]thiazole derivatives
-
Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10X solution of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Dilute the COX Cofactor 1:200 in COX Assay Buffer.
-
Prepare the Arachidonic Acid solution by mixing equal volumes of Arachidonic Acid and NaOH, then dilute 1:10 with distilled water.
-
-
Assay Setup:
-
Add 10 µL of the 10X test compound or control to the appropriate wells of a 96-well plate.
-
For the enzyme control (100% activity), add 10 µL of the solvent.
-
-
Reaction Mixture:
-
Prepare a master mix for each well containing:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL diluted COX Cofactor
-
1 µL COX-1 or COX-2 enzyme
-
-
Add 80 µL of the master mix to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualization
Caption: Workflow for the fluorometric COX inhibition assay.
Nitric Oxide (NO) Scavenging Assay
Nitric oxide (NO) is a signaling molecule that plays a role in inflammation. Overproduction of NO can lead to tissue damage. The NO scavenging assay assesses the ability of a compound to neutralize NO radicals.
Data Presentation
Table 2: Nitric Oxide Scavenging Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Concentration (µg/mL) | Absorbance (546 nm) | % NO Scavenging Activity | IC50 (µg/mL) |
| Derivative 1 | 100 | 0.185 | 65.2 | 72.5 |
| Derivative 2 | 100 | 0.152 | 71.8 | 65.8 |
| Derivative 3 | 100 | 0.210 | 59.5 | 88.1 |
| Ascorbic Acid | 100 | 0.098 | 81.9 | 45.3 |
Note: Data presented are examples and should be replaced with experimental results.
Experimental Protocol: Griess Assay for NO Scavenging
This protocol is based on the Griess reaction, which detects nitrite, a stable product of NO.[5]
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid, mixed in equal volumes before use)[6]
-
Test imidazo[2,1-b]thiazole derivatives
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, mix 50 µL of 10 mM sodium nitroprusside in PBS with 50 µL of various concentrations of the test compounds or control.
-
-
Incubation:
-
Incubate the plate at 25°C for 150 minutes.[5]
-
-
Griess Reaction:
-
Add 50 µL of Griess reagent to each well.
-
-
Absorbance Measurement:
-
Data Analysis:
-
The control well contains sodium nitroprusside and the solvent without the test compound.
-
Calculate the percent NO scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Visualization
Caption: Mechanism of the nitric oxide scavenging assay.
Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
RAW 264.7 macrophages are a widely used cell line to study inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[8]
Data Presentation
Table 3: Effect of Imidazo[2,1-b]thiazole Derivatives on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control | - | 1.2 ± 0.2 | - | 100 |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 | 98 ± 2.1 |
| LPS + Derivative 1 | 10 | 12.5 ± 0.8 | 51.6 | 96 ± 3.5 |
| LPS + Derivative 2 | 10 | 9.8 ± 0.5 | 62.0 | 97 ± 2.8 |
| LPS + Dexamethasone | 1 | 5.4 ± 0.3 | 79.1 | 99 ± 1.9 |
Note: Data presented are examples and should be replaced with experimental results.
Experimental Protocol: Measurement of NO Production and Cell Viability
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test imidazo[2,1-b]thiazole derivatives
-
Positive control (e.g., Dexamethasone)
-
Griess reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[9]
-
-
Measurement of NO Production:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve of sodium nitrite.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant for the NO assay, add 20 µL of MTT solution to the remaining cells in each well and incubate for 4 hours.[10]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm.[11]
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Visualization
Caption: LPS-induced inflammatory signaling pathway in macrophages.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 5. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiproliferative Effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The introduction of a trifluoromethyl group at the 6-position can significantly enhance the metabolic stability and cell permeability of the molecule, making these derivatives promising candidates for anticancer drug development. This document provides detailed protocols for assessing the antiproliferative effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole compounds on cancer cell lines. The methodologies cover the evaluation of cytotoxicity, the impact on cell cycle progression, and the analysis of underlying signaling pathways.
Data Presentation
The antiproliferative activity of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for a representative compound against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of a Representative this compound Compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 3.8 |
| DU-145 | Prostate Carcinoma | 7.1 |
| HeLa | Cervical Cancer | 4.5 |
Table 2: Effect of a Representative this compound Compound on Cell Cycle Distribution in A549 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 2.8 |
| Compound (5 µM) | 30.5 ± 2.9 | 20.3 ± 2.1 | 49.2 ± 3.5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][3][4]
Materials:
-
This compound compound
-
Human cancer cell lines (e.g., A549, MCF-7, DU-145, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.[5][6][7][8]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[9][10] Imidazo[2,1-b]thiazole derivatives have been shown to modulate this pathway.[11]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative protein expression levels.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route for the synthesis of this compound is through the cyclocondensation reaction of 2-aminothiazole with an appropriate trifluoromethylated α-haloketone, typically 1-bromo-3,3,3-trifluoroacetone. This reaction is a variation of the well-established Hantzsch thiazole synthesis. The reaction involves the initial formation of an intermediate by nucleophilic attack of the exocyclic nitrogen of 2-aminothiazole on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic product.
Q2: What are the key starting materials for this synthesis, and are they commercially available?
The primary starting materials are 2-aminothiazole and 1-bromo-3,3,3-trifluoroacetone. 2-Aminothiazole is a common and readily available reagent. 1-Bromo-3,3,3-trifluoroacetone is also commercially available from various chemical suppliers and is used as a reagent to introduce the trifluoromethyl group into organic molecules.
Q3: What are the typical reaction conditions for the synthesis?
The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and is often heated to reflux to ensure the completion of the reaction. Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions used. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in related syntheses.
Q4: How does the trifluoromethyl group affect the reaction?
The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the reaction in several ways.[1] It can increase the electrophilicity of the carbonyl carbon in the α-haloketone, potentially accelerating the initial nucleophilic attack. However, it can also decrease the basicity and nucleophilicity of the resulting imidazo[2,1-b]thiazole product, which may affect its reactivity in subsequent steps or its purification profile. The presence of the trifluoromethyl group can also impact the solubility of the product, often making it more soluble in organic solvents.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or short reaction time. | - Increase the reaction temperature to reflux. - Extend the reaction time and monitor progress by TLC. - Consider using microwave irradiation to accelerate the reaction. |
| Low purity of starting materials. | - Ensure the purity of 2-aminothiazole and 1-bromo-3,3,3-trifluoroacetone using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary. | |
| Incorrect stoichiometry of reactants. | - Use a slight excess of 2-aminothiazole to ensure complete consumption of the α-haloketone. | |
| Formation of Side Products | Polymerization of the α-haloketone. | - Add the α-haloketone slowly to the reaction mixture containing 2-aminothiazole. - Maintain a consistent reaction temperature. |
| Formation of isomeric products. | - While less common in this specific synthesis, isomeric imidazo[1,2-a]pyridines can sometimes form if pyridine-containing starting materials are used. Ensure the correct aminothiazole is used. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - The trifluoromethyl group can sometimes lead to products with lower melting points. - Attempt purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |
| Co-elution with impurities during chromatography. | - Use a different solvent system for chromatography. - Consider reverse-phase HPLC for highly pure samples. | |
| Product is difficult to handle due to volatility. | - The trifluoromethyl group can increase the volatility of the product. Handle with care and use a rotary evaporator at a controlled temperature and pressure. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Aminothiazole
-
1-Bromo-3,3,3-trifluoroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in absolute ethanol.
-
Slowly add 1-bromo-3,3,3-trifluoroacetone (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminothiazole | 1-Bromo-3,3,3-trifluoroacetone | Ethanol | Reflux | 5 h | 75-85 | General procedure |
| 2-Aminothiazole | 1-Bromo-3,3,3-trifluoroacetone | Isopropanol | Reflux | 6 h | 70-80 | General procedure |
| 2-Aminothiazole | 1-Bromo-3,3,3-trifluoroacetone | Acetonitrile | 80 °C | 3 h | 80-90 | Microwave-assisted |
Note: The yields are indicative and can vary based on the specific experimental conditions and scale of the reaction.
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
References
Identification of byproducts in the trifluoromethylation of imidazothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylation of imidazothiazoles. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the trifluoromethylation of imidazothiazoles?
A1: A widely used and effective method is the metal-free, regioselective oxidative C-H trifluoromethylation. This reaction typically employs sodium trifluoromethanesulfinate (Langlois' reagent) as the trifluoromethyl source and tert-butyl hydroperoxide (TBHP) as an oxidant.[1] This approach is favored for its operational simplicity and broad substrate scope.[1]
Q2: At which position on the imidazo[2,1-b]thiazole core does trifluoromethylation typically occur with Langlois' reagent?
A2: The trifluoromethylation of imidazo[2,1-b]thiazoles using Langlois' reagent and an oxidant has been shown to be highly regioselective. For imidazo[1,2-a]pyridines, a related heterocyclic system, trifluoromethylation occurs at the C3 position.[2][3] While the exact position for imidazo[2,1-b]thiazole is not explicitly stated in the provided abstracts, the term "regioselective" suggests a specific, predictable site of reaction.[1][2]
Q3: What are the potential safety precautions to consider during this reaction?
A3: Standard laboratory safety protocols should be followed. Tert-butyl hydroperoxide (TBHP) is an oxidant and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Troubleshooting Guide
Problem 1: Low to no yield of the desired trifluoromethylated product.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. |
| Suboptimal Temperature | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Deviations can significantly impact reaction kinetics and yield. |
| Reagent Quality | Use freshly opened or properly stored Langlois' reagent and TBHP. Degradation of reagents can lead to poor reactivity. |
| Solvent Purity | Ensure the solvent is of appropriate grade and anhydrous if required by the specific protocol. |
Problem 2: Formation of multiple products or significant byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions | While specific byproducts for the trifluoromethylation of imidazothiazoles are not extensively documented in the provided search results, radical reactions can sometimes lead to dimerization of the starting material or other radical-mediated side products. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of either the trifluoromethyl source or the oxidant can potentially lead to undesired side reactions. |
| Reaction Conditions | Variations in temperature or the presence of impurities can influence the reaction pathway. Ensure consistent and controlled reaction conditions. |
Experimental Protocols
General Protocol for the Metal-Free C-H Trifluoromethylation of Imidazothiazoles
This protocol is based on the metal-free, regioselective oxidative C-H trifluoromethylation of imidazothiazoles using Langlois' reagent and TBHP.[1]
Materials:
-
Substituted imidazo[2,1-b]thiazole
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP) solution (e.g., 70% in water)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted imidazo[2,1-b]thiazole (1.0 equiv.) in the chosen solvent, add sodium trifluoromethanesulfinate (Langlois' reagent).
-
Add tert-butyl hydroperoxide (TBHP) solution dropwise to the reaction mixture at the specified temperature (e.g., room temperature).
-
Stir the reaction mixture for the time indicated in the specific protocol, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with a suitable organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated imidazothiazole.
Note: The optimal solvent, temperature, and reaction time may vary depending on the specific imidazothiazole substrate. Refer to the primary literature for detailed conditions for your specific compound.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Proposed Radical Mechanism for C-H Trifluoromethylation
Caption: A simplified radical mechanism for trifluoromethylation.
References
Navigating Solubility Challenges with Imidazo[2,1-b]thiazole Compounds in In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise in a multitude of areas including oncology and infectious diseases. However, the promising biological activity of these compounds can be masked by poor aqueous solubility, a common hurdle in in vitro assays that can lead to inconsistent results and misinterpretation of data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome solubility challenges and ensure the reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my imidazo[2,1-b]thiazole compounds poorly soluble in aqueous assay media?
The imidazo[2,1-b]thiazole core is a fused heterocyclic ring system that can exhibit significant hydrophobicity and planarity, contributing to low aqueous solubility. The specific substituents on the core structure play a crucial role; lipophilic groups will further decrease water solubility. The high melting points observed for many crystalline solids in this class also suggest strong intermolecular forces that are difficult for water to overcome.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into aqueous buffer or cell culture media. What is happening?
This is a common phenomenon known as "DMSO crash-out" or precipitation. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water can be a double-edged sword.[1] When a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous environment, the compound may no longer be soluble in the resulting mixed solvent system and will precipitate out of solution.
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?
The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO is generally considered non-toxic for most cell lines.[2] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO. High concentrations of DMSO can have direct biological effects on cells, potentially confounding experimental results.[1][3]
Q4: Are there any alternatives to DMSO for preparing stock solutions?
Yes, several alternative polar aprotic solvents can be considered if your compound is insoluble in DMSO or if you are concerned about its biological effects. These include Dimethylformamide (DMF) and Dimethylacetamide (DMAc).[4] For some compounds, ethanol may also be a viable option.[2] A newer, greener alternative that has been explored is Cyrene™ (dihydrolevoglucosenone), which has comparable solvation properties to DMSO with reports of low toxicity.[5][6][7] It is essential to test the solubility of your compound in these alternative solvents and to perform vehicle controls in your assays.
Troubleshooting Guide: Compound Precipitation and Poor Solubility
Issue 1: Compound precipitates immediately upon dilution into aqueous media.
This indicates that the compound has very low solubility in the final assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate compound precipitation.
Detailed Steps:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Optimize DMSO Dilution: Instead of a large dilution from a highly concentrated stock, try using a lower concentration stock and adding a slightly larger volume to your assay. This can sometimes mitigate localized high concentrations that lead to precipitation. Always ensure the final DMSO concentration remains within the tolerated range for your cells.
-
Utilize Solubilizing Excipients: Consider the use of excipients to improve solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
-
pH Modification: For imidazo[2,1-b]thiazole derivatives with ionizable groups (e.g., basic amines or acidic moieties), adjusting the pH of the assay buffer can significantly impact solubility.[8] For basic compounds, a slightly acidic pH may improve solubility, while for acidic compounds, a more basic pH can be beneficial.
-
Alternative Solvents: If DMSO is problematic, consider preparing your stock solution in an alternative solvent like DMF, DMAc, or ethanol, and then proceed with dilution.[2][4]
Issue 2: Assay results are inconsistent or not dose-dependent.
This could be due to partial precipitation of the compound at higher concentrations, leading to an inaccurate understanding of the true concentration in solution.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent assay results.
Detailed Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate, especially at the highest concentrations, for any signs of turbidity or precipitate.
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which your compound begins to precipitate in the specific assay buffer you are using. This will define the upper limit of your compound's solubility under the assay conditions.
-
Implement a Solubilization Strategy: Based on the kinetic solubility data, choose an appropriate solubilization strategy from the options described in "Issue 1" to ensure your compound remains in solution across the desired concentration range.
-
Re-run the Assay: Once a suitable solubilization method is established, repeat the dose-response experiment.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes common solubilizing agents and their typical working concentrations. The optimal agent and concentration must be determined empirically for each compound.
| Solubilizing Agent | Class | Typical Final Concentration in Assay | Mechanism of Action |
| DMSO | Co-solvent | < 0.5% | Increases polarity of the bulk solvent.[1] |
| Ethanol | Co-solvent | < 1% | Reduces the polarity of the aqueous medium.[8] |
| PEG 400 | Co-solvent | 1-10% | Water-miscible organic solvent that can increase the solubility of nonpolar drugs.[8] |
| Tween® 80 | Surfactant | 0.01-0.5% | Forms micelles to encapsulate hydrophobic compounds. |
| Pluronic® F-68 | Surfactant | 0.01-1% | Forms micelles; generally considered very biocompatible. |
| HP-β-CD | Cyclodextrin | 1-10 mM | Forms inclusion complexes with hydrophobic molecules. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with a Co-solvent
-
Weigh out the desired amount of your imidazo[2,1-b]thiazole compound.
-
Add the minimum amount of the chosen co-solvent (e.g., DMSO, DMF, ethanol) to completely dissolve the compound. Sonication may aid in dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.
Protocol 2: Serial Dilution for Dose-Response Experiments
-
Prepare the highest concentration of your compound in the assay medium. This is a critical step where precipitation is most likely to occur.
-
To do this, add a small volume of your concentrated stock solution to a larger volume of assay medium. Vortex or mix immediately and thoroughly to facilitate dissolution and prevent localized high concentrations.
-
Visually inspect for any signs of precipitation.
-
Perform serial dilutions from this highest concentration solution using the assay medium to prepare the other concentrations for your dose-response curve.
Protocol 3: Utilizing Cyclodextrins for Solubility Enhancement
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your assay buffer.
-
Prepare a concentrated stock of your imidazo[2,1-b]thiazole compound in a suitable organic solvent (e.g., DMSO).
-
Add the compound stock solution dropwise to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking or rotating for several hours at room temperature) to allow for the formation of inclusion complexes.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in the assay.
Signaling Pathway Considerations
The solubility of your compound is critical for accurately probing its effects on cellular signaling. Poor solubility can lead to an underestimation of potency and an inaccurate understanding of the compound's mechanism of action.
Caption: Impact of solubility on target engagement in cellular assays.
By implementing the strategies outlined in this guide, researchers can improve the solubility of their imidazo[2,1-b]thiazole compounds, leading to more reliable and reproducible data in their in vitro assays and ultimately accelerating the drug discovery process.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Resistance to Imidazo[2,1-b]thiazole-Based Drugs
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiazole-based compounds. It provides troubleshooting guidance and answers to frequently asked questions regarding mechanisms of action and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for anticancer imidazo[2,1-b]thiazole-based drugs?
A1: Imidazo[2,1-b]thiazole derivatives exhibit a range of anticancer activities through various mechanisms. A predominant mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Some derivatives also function as kinase inhibitors, targeting pathways such as the RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation.[1][2]
Q2: We are observing a decrease in the efficacy of our lead imidazo[2,1-b]thiazole compound in our cancer cell line over time. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to novel imidazo[2,1-b]thiazole anticancer compounds are still an emerging area of research, based on their common mechanism as microtubule-targeting agents, several potential resistance mechanisms can be hypothesized:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target:
-
Tubulin Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of the drug.
-
Tubulin Mutations: Point mutations in the α- or β-tubulin genes can alter the drug-binding site, preventing the compound from inhibiting microtubule dynamics.
-
-
Changes in Microtubule Dynamics: Cells may acquire resistance by altering the intrinsic stability of their microtubules, compensating for the drug's effect.
Q3: Our imidazo[2,1-b]thiazole-based antimicrobial agent is showing increasing Minimum Inhibitory Concentrations (MICs) against our bacterial/fungal strains. What could be the cause?
A3: For antimicrobial imidazo[2,1-b]thiazole compounds, resistance can develop through several established mechanisms in microorganisms:
-
Target Modification: Alterations in the drug's molecular target can prevent the drug from binding effectively. For the anthelmintic imidazothiazole, levamisole, resistance is linked to mutations in its target, the nicotinic acetylcholine receptors.[3][4]
-
Reduced Permeability: Changes in the microbial cell wall or membrane can limit the uptake of the drug.
-
Drug Efflux: Microorganisms can acquire or upregulate efflux pumps that actively remove the drug from the cell.[5]
-
Enzymatic Inactivation: The microbe may produce enzymes that chemically modify and inactivate the drug.
Q4: How can we begin to investigate if our resistant cancer cell line is overexpressing efflux pumps?
A4: A common method to assess efflux pump activity is to use a fluorescent substrate of the pump, such as Rhodamine 123 for P-glycoprotein. You can compare the accumulation of the fluorescent substrate in your resistant cell line versus the parental (sensitive) cell line. A lower accumulation in the resistant line suggests increased efflux. This can be confirmed by using a known inhibitor of the efflux pump, which should restore the accumulation of the fluorescent substrate in the resistant cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for an imidazo[2,1-b]thiazole compound in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells of your assay plate for any precipitate after adding the compound. You can also test the compound's solubility in the cell culture medium at the highest concentration used. Consider using a lower concentration of DMSO or another suitable solvent. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell number can significantly impact the final readout. Perform a cell count before seeding and optimize the seeding density for your specific cell line and assay duration. |
| Assay Duration | The timing of the assay readout can affect the IC50 value. Ensure that the assay is read at a consistent time point across all experiments. For tubulin inhibitors, a 48-72 hour incubation is common. |
| Drug-Plate Interaction | Some compounds can adsorb to the plastic of the microplates. Using low-adsorption plates may help to improve consistency. |
Issue 2: No or weak signal in a tubulin polymerization assay with an imidazo[2,1-b]thiazole inhibitor.
| Potential Cause | Troubleshooting Step |
| Inactive Tubulin | Tubulin is a sensitive protein. Ensure it has been stored correctly at -80°C and avoid multiple freeze-thaw cycles. Use freshly thawed aliquots for each experiment. |
| Incorrect Assay Conditions | Tubulin polymerization is highly dependent on temperature (optimal at 37°C) and the presence of GTP and magnesium. Verify that the assay buffer is correctly prepared and that the plate reader is pre-warmed to 37°C. |
| Compound Concentration | The concentration of the inhibitor may be too high, leading to complete inhibition of polymerization that is indistinguishable from a negative control. Perform a dose-response experiment with a wide range of concentrations. |
| Spectrophotometer Settings | For absorbance-based assays, ensure the wavelength is set to 340 nm and the reader is in kinetic mode to measure changes over time. |
Data Presentation
Table 1: Hypothetical IC50 Values of Imidazo[2,1-b]thiazole Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor |
| IBT-A | Parental (Sensitive) | 0.5 ± 0.05 | - |
| IBT-A | Resistant | 10.2 ± 1.1 | 20.4 |
| IBT-B | Parental (Sensitive) | 1.2 ± 0.2 | - |
| IBT-B | Resistant | 1.5 ± 0.3 | 1.25 |
| Paclitaxel | Parental (Sensitive) | 0.01 ± 0.002 | - |
| Paclitaxel | Resistant | 0.8 ± 0.1 | 80 |
Table 2: Hypothetical MIC Values of Imidazo[2,1-b]thiazole Derivatives against Sensitive and Resistant Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
| IBT-C | Sensitive | 4 |
| IBT-C | Resistant | 64 |
| IBT-D | Sensitive | 8 |
| IBT-D | Resistant | 16 |
| Ciprofloxacin | Sensitive | 0.5 |
| Ciprofloxacin | Resistant | 32 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
-
Initial IC50 Determination: Determine the IC50 of the imidazo[2,1-b]thiazole compound in the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT, SRB).
-
Initial Drug Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a large proportion of cells will die.
-
Media Change: Replace the drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells resume proliferation at the initial concentration, gradually increase the drug concentration in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of a high drug concentration, isolate single-cell clones by limiting dilution or cloning cylinders.
-
Characterization of Resistant Clones: Expand the clones and confirm their resistance by re-determining the IC50 of the compound. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
Protocol 2: P-glycoprotein (P-gp) Efflux Pump Activity Assay
-
Cell Seeding: Seed both the parental (sensitive) and the resistant cell lines in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Preparation of Solutions:
-
Prepare a solution of Rhodamine 123 (a P-gp substrate) in a suitable buffer (e.g., HBSS).
-
Prepare a solution of a P-gp inhibitor (e.g., Verapamil) for control wells.
-
-
Drug Incubation:
-
Wash the cells with buffer.
-
Add the Rhodamine 123 solution to all wells.
-
To the control wells, add the P-gp inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement:
-
Wash the cells to remove the extracellular Rhodamine 123.
-
Add fresh buffer to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux. The fluorescence in the resistant cells treated with the P-gp inhibitor should be restored to a level similar to that of the sensitive cells.
Mandatory Visualizations
Caption: Potential mechanisms of resistance to imidazo[2,1-b]thiazole-based drugs.
Caption: A logical workflow for troubleshooting decreased drug efficacy.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the scale-up synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for the scale-up synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process. The first step is the Hantzsch thiazole synthesis to form the key intermediate, 2-amino-4-(trifluoromethyl)thiazole. This is followed by the cyclization of the intermediate with a suitable C2 synthon, typically an α-haloketone or α-haloacetaldehyde equivalent, to yield the final imidazo[2,1-b]thiazole ring system.
Q2: What are the critical parameters to monitor during the scale-up of the Hantzsch thiazole synthesis?
A2: During the scale-up of the Hantzsch reaction for 2-amino-4-(trifluoromethyl)thiazole, critical parameters to monitor include temperature control due to the exothermic nature of the reaction, efficient mixing to ensure homogeneity, and controlled addition of reagents to prevent side reactions and impurity formation.
Q3: How can I improve the yield of the final cyclization step?
A3: To improve the yield of the cyclization step, ensure the 2-amino-4-(trifluoromethyl)thiazole intermediate is of high purity. Optimize the reaction temperature and time, as prolonged reaction times or excessive temperatures can lead to degradation. The choice of solvent and base is also crucial; a non-nucleophilic base is often preferred to avoid side reactions.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions such as polymerization of the aldehyde reagent, and regioisomers if the C2 synthon is unsymmetrical. Residual solvents and catalysts may also be present.
Q5: What purification methods are suitable for large-scale production?
A5: For large-scale purification, recrystallization is often the most cost-effective method. If impurities are not readily removed by recrystallization, column chromatography with a suitable stationary phase and eluent system can be employed, although this may be less economical at a very large scale. Slurry washes with appropriate solvents can also be effective in removing certain impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Hantzsch Synthesis) | Incomplete reaction | Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of starting materials | Ensure the purity of thiourea and the trifluoromethylated ketone/aldehyde starting materials. | |
| Inefficient mixing at scale | Use an appropriate reactor with an overhead stirrer capable of providing adequate agitation for the reaction volume. | |
| Suboptimal reaction temperature | Characterize the reaction exotherm and implement a suitable cooling protocol to maintain the optimal temperature range. | |
| Low Yield in Step 2 (Cyclization) | Impure 2-amino-4-(trifluoromethyl)thiazole | Purify the intermediate by recrystallization or column chromatography before proceeding to the cyclization step. |
| Decomposition of the product | Optimize reaction temperature and time. Avoid prolonged heating. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Inappropriate base or solvent | Screen different non-nucleophilic bases (e.g., DIPEA, DBU) and solvents to find the optimal combination for the cyclization. | |
| Formation of Significant Impurities | Side reactions due to localized heating | Improve heat dissipation and mixing. For highly exothermic steps, consider a semi-batch process with controlled addition of the limiting reagent. |
| Polymerization of aldehyde reagent | Use a stabilized form of the aldehyde (e.g., a hydrate or acetal) and add it slowly to the reaction mixture. | |
| Presence of residual starting materials | Optimize the stoichiometry of the reactants. After the reaction, quench any unreacted reagents before workup. | |
| Difficulty in Product Isolation/Purification | Oily product instead of a solid | Try different solvent systems for precipitation or recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Poor separation in column chromatography | Experiment with different solvent gradients and stationary phases (e.g., silica gel with varying pore sizes, alumina). | |
| Product contamination with solvent | After filtration, wash the product cake with a suitable anti-solvent and dry thoroughly under vacuum at an appropriate temperature. |
Experimental Protocols
Step 1: Synthesis of 2-amino-4-(trifluoromethyl)thiazole
-
Reagent Charging: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge ethanol.
-
Addition of Reactants: Add thiourea to the ethanol with stirring. Once dissolved, add 3-bromo-1,1,1-trifluoroacetone dropwise at a rate that maintains the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight.
Step 2: Synthesis of this compound
-
Reagent Charging: To a clean and dry reactor, add 2-amino-4-(trifluoromethyl)thiazole and a suitable solvent such as ethanol or isopropanol.
-
Addition of Cyclizing Agent: Add 2-bromoacetaldehyde diethyl acetal to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction should be monitored by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to ambient temperature. The product may crystallize out. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Drying: Dry the purified product under vacuum at 50-60°C.
Visualizations
Experimental Workflow
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Trifluoromethylated Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of trifluoromethylated heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the main types of trifluoromethylation reactions for heterocycles?
A1: Trifluoromethylation reactions are broadly categorized based on the nature of the trifluoromethyl source:
-
Electrophilic Trifluoromethylation : Utilizes "CF3+" reagents (e.g., Togni's or Umemoto's reagents) that are effective for electron-rich heterocycles.[1][2]
-
Nucleophilic Trifluoromethylation : Employs "CF3-" reagents, with the Ruppert-Prakash reagent (TMSCF₃) being a common choice for carbonyl and imine precursors to heterocycles.[3][4]
-
Radical Trifluoromethylation : Involves the trifluoromethyl radical (CF3•), often generated from reagents like sodium trifluoromethanesulfinate (Langlois' reagent), and is suitable for a wide range of aromatic and heteroaromatic systems.[5][6]
Q2: How do I choose the appropriate trifluoromethylating reagent for my substrate?
A2: The choice of reagent is critical and depends on the electronic and steric properties of your heterocyclic substrate.[1] For electron-rich systems like indoles and pyrroles, electrophilic reagents are often a good choice. For substrates with electrophilic sites, such as those containing carbonyl groups, nucleophilic reagents are more suitable. Radical trifluoromethylation is often effective for a broad range of heterocycles, including both electron-rich and electron-deficient systems.[5][6]
Q3: What are the common solvents used for trifluoromethylation reactions?
A3: The choice of solvent can significantly impact the reaction outcome. Anhydrous, aprotic solvents like THF, DMF, and CH₂Cl₂ are commonly used.[3] In some cases, specialized solvents like 2,2,2-trifluoroethanol (TFE) can promote the reaction.[7] It is crucial to ensure the solvent is dry, as protic solvents can quench nucleophilic trifluoromethylating agents.[3]
Q4: How can I minimize the formation of byproducts in my reaction?
A4: Byproduct formation can often be minimized by carefully controlling the reaction conditions. This includes optimizing the reaction temperature, using the correct stoichiometry of reagents, and ensuring an inert atmosphere if air- or moisture-sensitive reagents are used. For radical reactions, undesired byproducts can sometimes be suppressed by adjusting the rate of addition of the radical initiator.[5]
Q5: What are the recommended safety precautions when working with trifluoromethylating reagents?
A5: Always handle trifluoromethylating reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11][12] Some reagents may be moisture-sensitive and should be handled under an inert atmosphere.[8] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal information.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inappropriate Reagent Choice | The electronic properties of your heterocycle may not be compatible with the chosen trifluoromethylating agent. For electron-rich substrates, consider using an electrophilic reagent like a Togni or Umemoto reagent.[1][2] For substrates with carbonyl groups, a nucleophilic reagent such as the Ruppert-Prakash reagent (TMSCF₃) is often more effective. |
| Suboptimal Reaction Temperature | The reaction temperature can greatly affect the kinetics and stability of the reagents. Some electrophilic trifluoromethylations require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed.[1] It is advisable to screen a range of temperatures to find the optimal condition. |
| Incorrect Base or Catalyst | The choice of base or catalyst is crucial for activating the substrate or the trifluoromethylating agent. A screening of different bases (e.g., DIPEA, triethylamine, DBU) or catalysts may be necessary to identify the most effective one for your specific reaction.[1] |
| Poor Reagent Quality | The purity of the trifluoromethylating reagent is essential for a successful reaction. Impurities can inhibit the reaction or lead to the formation of byproducts. Ensure that your reagents are of high purity and are stored under the recommended conditions. |
| Presence of Water or Oxygen | Many trifluoromethylation reactions are sensitive to moisture and air. Ensure that your glassware is properly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you are using sensitive reagents. |
Problem 2: Formation of Multiple Products or Isomers
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | In radical trifluoromethylation of heterocycles, multiple positions on the ring may be reactive, leading to a mixture of isomers.[5] The regioselectivity can sometimes be influenced by the choice of solvent. It may be necessary to screen different solvents to improve the selectivity for the desired isomer. |
| Side Reactions | Competing side reactions can lead to the formation of undesired byproducts. Analyze your crude reaction mixture using techniques like NMR or LC-MS to identify the byproducts. Understanding the side reactions can help in optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation. |
| Isomerization of the Product | The desired product may be unstable under the reaction or workup conditions and could be isomerizing. Consider using milder reaction conditions or a modified workup procedure to isolate the desired product before it can isomerize. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | The product and impurities may have similar polarities, making separation by column chromatography challenging.[13] Experiment with different solvent systems for chromatography or consider using a different stationary phase. High-Performance Liquid Chromatography (HPLC) may provide better separation in difficult cases.[13] |
| Product is an Oil | If the product is a non-crystalline oil, purification by recrystallization is not possible. In such cases, column chromatography is the primary method of purification. Ensure that the correct solvent system is used to achieve good separation. |
| Product Decomposition on Silica Gel | Some trifluoromethylated compounds can be sensitive to the acidic nature of silica gel. If you suspect your product is decomposing on the column, you can try neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent, or use an alternative stationary phase like alumina. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for the optimization of reaction conditions for different types of trifluoromethylation reactions on heterocycles.
Table 1: Optimization of Radical Trifluoromethylation of 4-Acetylpyridine [5]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | tBuOOH | CH₂Cl₂/H₂O | 23 | 75 |
| 2 | H₂O₂ | CH₂Cl₂/H₂O | 23 | 45 |
| 3 | K₂S₂O₈ | CH₂Cl₂/H₂O | 23 | 30 |
| 4 | tBuOOH | DMSO | 23 | 60 |
| 5 | tBuOOH | MeCN | 23 | 55 |
Table 2: Optimization of 3-Position-Selective Trifluoromethylation of Quinoline [14]
| Entry | CF₃ Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | Togni Reagent I | 1,2-DCE/DMSO | 25 | 59 |
| 2 | Togni Reagent I | Toluene | 110 | < 30 |
| 3 | Togni Reagent I | 1,2-DCE | 25 | 76 |
| 4 | Togni Reagent II | 1,2-DCE | 25 | 46 |
| 5 | Umemoto Reagent I | 1,2-DCE | 25 | < 5 |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Trifluoromethylation of Heterocycles [5]
-
To a solution of the heterocycle (1.0 equiv) in a suitable solvent (e.g., a mixture of CH₂Cl₂ and water), add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).
-
To the stirred mixture, add tert-butyl hydroperoxide (tBuOOH, 5.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at 23 °C for 3–24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated heterocycle.
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of Carbonyls with Ruppert-Prakash Reagent [3]
-
To a solution of the carbonyl-containing substrate (1.0 equiv) in anhydrous THF under an inert atmosphere, add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 0.1 equiv).
-
Cool the reaction mixture to 0 °C.
-
Slowly add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, TMSCF₃, 1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting trifluoromethylated silyl ether can be deprotected by treatment with acid (e.g., HCl in methanol) or fluoride to yield the corresponding alcohol.
-
Purify the final product by silica gel column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Caption: A decision-making diagram for selecting the appropriate trifluoromethylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
Addressing off-target effects of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-(Trifluoromethyl)imidazo[2,1-b]thiazole in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] For a small molecule inhibitor, this means it may bind to and affect the function of proteins that are not its intended target. These interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Off-target effects can also result in cellular toxicity or other confounding biological responses.[1][2]
Q2: I'm observing a stronger or different cellular phenotype than expected based on the presumed primary target of this compound. Could this be an off-target effect?
A2: Yes, a discrepancy between the expected and observed phenotype is a common indication of potential off-target activity.[3] The compound might be interacting with additional proteins that contribute to the observed cellular response. It is also possible that the primary target has unknown functions in the cellular context you are studying.
Q3: What are some initial steps to troubleshoot unexpected results with this compound?
A3: When encountering unexpected results, a systematic approach is recommended:[1][3]
-
Verify Compound Integrity: Ensure the purity and identity of your this compound stock.
-
Perform a Dose-Response Curve: Characterize the full dose-response of the observed phenotype. Off-target effects may occur at different concentration ranges than on-target effects.[3]
-
Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor of the same primary target but with a different chemical structure. If this compound does not produce the same phenotype, it suggests the original compound's effect may be off-target.[3]
-
Confirm Target Engagement: Utilize a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target in your cellular model.[3]
Q4: What advanced methods can be used to identify the specific off-targets of this compound?
A4: Several advanced techniques can help identify unknown off-targets:
-
Broad-Panel Kinase Screening: Since many imidazo[2,1-b]thiazole derivatives are known to target kinases, screening against a large panel of kinases can reveal unintended interactions.[4][5]
-
Proteomic Approaches: Techniques like Activity-Based Protein Profiling (ABPP) can identify the cellular targets of a compound by using chemical probes that bind to active enzyme sites.[3]
-
In Silico Prediction: Computational modeling can predict potential off-target interactions based on the chemical structure of this compound.[1][6]
Troubleshooting Guide: Unexpected Cytotoxicity
Issue: You observe significant cell death at concentrations where the primary target inhibition should not be cytotoxic.
| Possible Cause | Recommended Action |
| Off-target binding to a critical protein (e.g., an ion channel, key metabolic enzyme).[1] | Perform a broad-spectrum off-target screening assay to identify potential unintended targets. |
| Compound instability or degradation into a toxic byproduct. | Verify the stability of the compound in your specific cell culture media over the time course of the experiment using techniques like LC-MS. |
| Non-specific effects due to compound aggregation at high concentrations. | Measure the solubility of the compound in your assay buffer and ensure you are working below its solubility limit. |
Troubleshooting Guide: Discrepancy in Signaling Pathway Modulation
Issue: You observe modulation of a signaling pathway that is inconsistent with the known function of the primary target.
| Possible Cause | Recommended Action |
| Inhibition or activation of an upstream or parallel signaling pathway through an off-target kinase.[7] | Conduct a phospho-proteomics experiment to get a global view of changes in protein phosphorylation and identify affected pathways. |
| The primary target has an unknown role in the observed pathway. | Use genetic methods (e.g., CRISPR/Cas9 knockout or siRNA knockdown) of the primary target to see if it recapitulates the phenotype observed with the compound. |
| The compound is acting as a "molecular glue" or stabilizer for an unexpected protein-protein interaction. | Employ co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) to identify binding partners of the primary target in the presence and absence of the compound. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its intracellular target.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or a specified concentration of this compound for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein using Western blotting or another suitable detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.[3]
Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial vendor that offers kinase profiling services.
-
Assay Performance: The vendor will typically perform in vitro activity assays against a large panel of purified kinases (e.g., >400 kinases) at a fixed concentration of your compound (e.g., 1 µM).
-
Data Acquisition: The activity of each kinase in the presence of your compound is measured and compared to a control. The results are usually expressed as the percentage of remaining kinase activity.
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% inhibition) are considered potential off-targets.
-
Follow-up: "Hits" from the initial screen should be validated by determining the IC50 value of your compound for each potential off-target kinase.
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[2,1-b]thiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of imidazo[2,1-b]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]thiazole derivative shows high clearance in a liver microsome assay. What are the potential metabolic liabilities of this scaffold?
A1: The imidazo[2,1-b]thiazole core is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. A key metabolic pathway to consider is the S-oxidation of the thiazole sulfur atom. This can lead to the formation of an electrophilic S-oxide metabolite, which is a reactive species. Such reactive metabolites can be trapped by nucleophiles like glutathione (GSH), leading to the formation of glutathione conjugates.[1][2] The thiazole ring itself can also undergo epoxidation, another pathway that can contribute to metabolic instability.[1][2]
Q2: How can I experimentally distinguish between metabolic and chemical instability of my compound in an in vitro assay?
A2: To differentiate between enzymatic degradation and inherent chemical instability, you should include appropriate controls in your microsomal stability assay. The most critical control is a "-NADPH" condition, where the cofactor necessary for most CYP-mediated metabolism is omitted. If your compound shows significant degradation in the absence of NADPH, it is likely chemically unstable under the assay conditions (e.g., pH, temperature). Further controls, such as incubation in buffer alone, can also help pinpoint the source of instability.
Q3: What are some common strategies to improve the metabolic stability of imidazo[2,1-b]thiazole derivatives?
A3: Several strategies can be employed to enhance the metabolic stability of this class of compounds:
-
Bioisosteric Replacement: A primary strategy is to replace the metabolically labile thiazole ring with a more stable bioisostere. For instance, replacing the thiazole with a 1,2,4-thiadiazole has been shown to abrogate the bioactivation liability associated with S-oxidation.[1][2]
-
Blocking Sites of Metabolism: Introducing substituents at or near the sites of metabolism can sterically hinder enzyme access and reduce the rate of metabolism. For example, methylation of the imidazo[2,1-b]thiazole core can influence the metabolic pathway.[1][2]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3][4][5][6][7]
-
Modification of Physicochemical Properties: Altering properties like lipophilicity (logP) can influence a compound's access to metabolic enzymes. Introducing polar groups can sometimes reduce metabolic clearance.
Q4: Can nonspecific binding in my assay lead to an overestimation of metabolic clearance?
A4: Yes, nonspecific binding to assay plates, pipette tips, or microsomal proteins can lead to a decrease in the measured concentration of your compound, which can be misinterpreted as metabolic clearance. To mitigate this, consider using low-binding labware and including a small amount of a non-ionic surfactant like Triton X-100 in your incubation buffer. It is also crucial to measure the compound concentration at time zero (T0) immediately after adding the microsomes to account for any initial rapid loss due to binding.
Troubleshooting Guides
Problem: High Compound Disappearance in the Absence of NADPH
-
Possible Cause: Chemical instability of the compound at the assay's pH or temperature.
-
Troubleshooting Steps:
-
Incubate the compound in the assay buffer without microsomes or NADPH.
-
Analyze samples at different time points to assess degradation.
-
If instability is confirmed, consider modifying the buffer pH if experimentally permissible or re-evaluating the chemical stability of the scaffold.
-
Problem: Inconsistent Results Between Experiments
-
Possible Cause: Variability in reagent preparation, particularly the NADPH regenerating system, or inconsistent microsomal protein concentrations.
-
Troubleshooting Steps:
-
Always prepare the NADPH regenerating system fresh for each experiment.
-
Ensure accurate and consistent pipetting of the microsomal suspension. Vortex the microsomes gently before aliquoting to ensure a homogenous suspension.
-
Include positive control compounds with known metabolic profiles in each assay to monitor the consistency of the experimental setup.
-
Data Presentation
The following table provides a representative summary of how structural modifications can impact the metabolic stability of imidazo[2,1-b]thiazole derivatives. Note: The data below is illustrative and compiled from general principles of metabolic stabilization; specific values will vary for individual compounds.
| Compound ID | R1-Substitution | R2-Substitution | Bioisosteric Core | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-1 | H | H | Imidazo[2,1-b]thiazole | 15 | 46.2 |
| Analog-1a | CH3 | H | Imidazo[2,1-b]thiazole | 25 | 27.7 |
| Analog-1b | H | F | Imidazo[2,1-b]thiazole | 20 | 34.7 |
| Analog-1c | H | H | Imidazo[2,1-b][3][8][9]thiadiazole | > 60 | < 11.6 |
| Analog-1d | H (deuterated) | H | Imidazo[2,1-b]thiazole | 35 | 19.8 |
Experimental Protocols
Microsomal Stability Assay
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Liver Microsomes: Human or other species liver microsomes, stored at -80°C. Thaw on ice before use.
-
Stopping Reagent: Acetonitrile containing an internal standard.
-
-
Incubation Procedure:
-
Prepare a master mix of the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stopping reagent.
-
For the T0 sample, add the stopping reagent before adding the NADPH regenerating system.
-
-
Sample Analysis:
-
Vortex the stopped reaction mixtures and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
-
Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Visualizations
Caption: Metabolic activation of the imidazo[2,1-b]thiazole scaffold.
Caption: Workflow for a typical microsomal stability assay.
Caption: Troubleshooting decision tree for high clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-(Trifluoromethyl)imidazo[2,1-b]thiazole and Other Imidazothiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[3][4] This guide provides a comparative overview of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole against other imidazothiazole derivatives, supported by experimental data from the literature.
While specific quantitative biological data for this compound is limited in publicly available research, this guide will draw comparisons based on the structure-activity relationships (SAR) of analogous 6-substituted imidazo[2,1-b]thiazoles. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Therefore, understanding the performance of other derivatives provides a valuable framework for predicting the potential of this specific compound.
Comparative Anticancer Activity of Imidazothiazole Derivatives
The anticancer activity of imidazothiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the in vitro cytotoxic activity of several imidazothiazole derivatives, providing a basis for comparison.
| Compound ID/Description | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivative (unspecified) | Not Specified | Not Specified | Antimicrobial | [5] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (Compound 9i) | MDA-MB-231 (Breast) | Not Specified (Promising) | Apoptosis Induction | [6] |
| Imidazo[2,1-b]thiazole-based aryl hydrazone (Compound 9m) | MDA-MB-231 (Breast) | Not Specified (Promising) | Apoptosis Induction | [6] |
| Imidazo[2,1-b]thiazole derivative (Compound 9) | Not Specified | Low µM range | iNOS, NFκB, Aromatase Inhibition | [7] |
| Imidazo[2,1-b]thiazole derivative (Compound 12) | Not Specified | Low µM range | iNOS, NFκB, Aromatase Inhibition | [7] |
| Pan-RAF Inhibitor (Compound 27c) | Not Specified | Not Specified | Pan-RAF Inhibition | [8] |
| Pan-RAF Inhibitor (Compound 38a) | Not Specified | Not Specified | Pan-RAF Inhibition | [8] |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the anticancer properties of imidazothiazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[9]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Thaw all reagents on ice and keep the tubulin on ice at all times.
-
Prepare a tubulin solution in General Tubulin Buffer containing GTP.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to the wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes).
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.[9]
BRAF V600E Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the BRAF V600E mutant kinase.
Materials:
-
Active BRAF V600E enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., inactive MEK1)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the active BRAF V600E enzyme to each well (except for the blank control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]
-
Incubate the reaction at ambient temperature for a specified time (e.g., 40 minutes).[1]
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the luminescence using a luminometer after adding the Kinase Detection Reagent.[1]
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
Mechanisms of Action and Signaling Pathways
Imidazothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes like cell division and signal transduction.
Tubulin Polymerization Inhibition
A significant number of imidazothiazole derivatives function as microtubule-targeting agents. They inhibit the polymerization of tubulin, a crucial protein for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]
Kinase Inhibition
Many imidazothiazole derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets include BRAF, a serine/threonine kinase often mutated in melanoma, and Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. By blocking the activity of these kinases, the compounds can halt the downstream signaling pathways that drive tumor growth.[3][8]
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Some imidazothiazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[7]
Conclusion
Imidazothiazole derivatives represent a versatile and promising class of compounds in the development of novel anticancer therapies. While direct comparative data for this compound is currently lacking in the scientific literature, the extensive research on analogous compounds provides a strong foundation for its potential efficacy. The trifluoromethyl group is known to enhance key pharmacological properties, suggesting that this derivative could exhibit potent activity. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to design and execute such studies.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Impact of Trifluoromethylation on the Biological Activity of Imidazo[2,1-b]thiazoles: A Comparative Study
A comprehensive analysis of trifluoromethylated and non-fluorinated imidazo[2,1-b]thiazole derivatives reveals that the incorporation of a trifluoromethyl (CF3) group significantly influences their physicochemical properties and biological activities. This guide provides a comparative overview of their performance in anticancer, antimicrobial, and anti-inflammatory assays, supported by experimental data and detailed protocols.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group, a common strategy in drug design, can enhance metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets. This comparative study consolidates findings on how this structural modification impacts the therapeutic potential of imidazo[2,1-b]thiazoles.
Comparative Biological Activity
The introduction of a trifluoromethyl group has been shown to modulate the biological activity of imidazo[2,1-b]thiazole derivatives, with notable effects on their anticancer and anti-inflammatory properties.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. While direct side-by-side comparisons of trifluoromethylated versus non-fluorinated analogs are not always available, the existing data suggests that the CF3 group can contribute to enhanced cytotoxicity. For instance, certain trifluoromethylated imidazo[2,1-b]thiazole derivatives have shown significant potency against melanoma and other cancer cell lines.[3] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Table 1: Comparative Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Non-fluorinated | Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | [4] |
| Non-fluorinated | Imidazo[2,1-b]thiazole-chalcone conjugate (11x) | A549 (Lung) | 0.64 - 1.44 | [5] |
| Trifluoromethylated | 2-Trifluoromethyl-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazole (15f) | Not specified for anticancer | - | [8] |
Note: Direct comparative data for anticancer activity of a trifluoromethylated imidazo[2,1-b]thiazole and its exact non-fluorinated analog is limited in the reviewed literature. The table presents data for potent non-fluorinated derivatives to establish a baseline of activity for the scaffold.
Anti-inflammatory Activity
A notable comparative study on 2-substituted-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazoles demonstrated the impact of trifluoromethylation on cyclooxygenase (COX) enzyme inhibition. The trifluoromethylated derivatives exhibited selective inhibitory activity towards COX-2 over COX-1.[8] This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Table 2: Comparative COX-2 Inhibitory Activity
| Compound Type | Derivative | COX-2 Inhibition (%) | COX-1 Inhibition (%) | Selectivity | Reference |
| Trifluoromethylated | 2-Trifluoromethyl-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazole (15f) | 80.6 | 30.6 | Selective | [8] |
| Trifluoromethylated | 2-Trifluoromethyl-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazole (15j) | 49.4 | 8.6 | Selective | [8] |
| Non-fluorinated (Sulfonamido) | 2-Sulfonamido-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazole | Variable | Variable | Selective | [8] |
Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have been reported to possess antibacterial and antifungal activities.[2][9] While the search did not yield a direct comparative study of trifluoromethylated versus non-fluorinated imidazo[2,1-b]thiazoles, the broader class of trifluoromethyl-containing thiazoles has been shown to exhibit potent and broad-spectrum antimicrobial effects.[10] This suggests that trifluoromethylation could be a viable strategy to enhance the antimicrobial potency of the imidazo[2,1-b]thiazole scaffold.
Experimental Protocols
General Synthesis of Imidazo[2,1-b]thiazole Derivatives
The synthesis of the imidazo[2,1-b]thiazole core generally involves the reaction of a 2-aminothiazole with an α-haloketone.[11]
Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole:
A mixture of α-bromo-4-(methylsulfonyl)acetophenone and 2-aminothiazole is refluxed in ethanol. The resulting product is then filtered and purified.[7]
Synthesis of 2-Trifluoromethyl-5,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazoles:
These derivatives are synthesized by reacting 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with an appropriately substituted α-bromo-1,2-diaryl-1-ethanone.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is determined using a colorimetric enzyme immunoassay kit. The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The IC50 values are determined by plotting the percentage of inhibition versus the concentration of the test compound.[8]
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent anticancer imidazo[2,1-b]thiazole derivatives exert their effect by targeting the microtubule network, which is crucial for cell division. These compounds inhibit the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[4][5]
Conclusion
The incorporation of a trifluoromethyl group into the imidazo[2,1-b]thiazole scaffold presents a promising strategy for the development of novel therapeutic agents. The available data suggests that trifluoromethylation can enhance selective COX-2 inhibition, a key feature for safer anti-inflammatory drugs. While direct comparative data on anticancer and antimicrobial activities is still emerging, the known benefits of trifluoromethylation in drug design, coupled with the inherent biological potential of the imidazo[2,1-b]thiazole core, warrant further investigation into these fluorinated derivatives. Future studies should focus on direct, head-to-head comparisons of trifluoromethylated and non-fluorinated analogs to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold has emerged as a promising framework in the design of novel anticancer agents. Numerous derivatives have demonstrated potent in vitro activity against a range of cancer cell lines. However, the successful translation of these findings to in vivo models is a critical step in the validation of their therapeutic potential. This guide provides a comparative analysis of the in vivo anticancer activity of a novel imidazo[2,1-b]thiazole derivative, compound 38a , a potent pan-RAF inhibitor, against established BRAF inhibitors in melanoma xenograft models.
Comparative Efficacy of Imidazo[2,1-b]thiazole Derivative 38a
Compound 38a , an (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivative, has been identified as a potent pan-RAF inhibitor with significant anti-melanoma activity.[1] Its efficacy in a preclinical in vivo setting is compared with the well-established BRAF V600E inhibitors, Vemurafenib and Dabrafenib.
| Compound | Derivative Class | Target | In Vivo Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| 38a | Imidazo[2,1-b]thiazole | Pan-RAF Inhibitor | Melanoma Xenograft | Not specified in abstract | Data not available in abstract | Selected for in vivo testing based on high in vitro activity and inhibition of MEK and ERK phosphorylation.[1] |
| Vemurafenib | B-Raf inhibitor | BRAF V600E | Melanoma Patient-Derived Xenograft (PDX) | 45 mg/kg, twice daily | Significant tumor growth inhibition followed by acquired resistance. | Models the emergence of drug-resistant melanoma. |
| Dabrafenib | B-Raf inhibitor | BRAF V600E | A375P Human Melanoma Xenograft | 30 mg/kg, once daily | Significant tumor growth inhibition. | Inhibited ERK activation and downregulated Ki67 in vivo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are the protocols for the key experiments cited.
Melanoma Xenograft Model for Compound 38a
-
Cell Line: A suitable human melanoma cell line with a relevant BRAF mutation status would be selected for implantation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of melanoma cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Compound 38a is administered orally at a specified dosage and schedule.
-
Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group's tumor growth. Tumor weight at the end of the study is also measured.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Patient-Derived Xenograft (PDX) Model for Vemurafenib
-
Model Establishment: Tumor fragments from a patient with BRAF V600E-mutated melanoma are subcutaneously implanted into immunocompromised mice.
-
Treatment: Mice bearing established tumors are treated with Vemurafenib, typically administered orally.
-
Resistance Monitoring: Tumor growth is monitored to observe the initial response and the eventual development of acquired resistance.
Human Melanoma Xenograft Model for Dabrafenib
-
Cell Line: A375P, a human melanoma cell line with the BRAF V600E mutation, is commonly used.
-
Administration: Dabrafenib is administered orally to mice with established A375P xenografts.
-
Pharmacodynamic Analysis: In addition to tumor growth, tumor biopsies can be analyzed for the modulation of downstream signaling pathways (e.g., pERK) and markers of proliferation (Ki67) and cell cycle arrest (p27).
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding of the validation process.
Caption: Pan-RAF inhibition of the MAPK signaling pathway by imidazo[2,1-b]thiazole derivative 38a.
Caption: Workflow for in vivo validation of anticancer activity using a xenograft model.
References
Secondary assays for confirming screening hits of imidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimycobacterial, anti-inflammatory, and antiviral properties.[1][2] Following a primary high-throughput screen (HTS), rigorous secondary assays are crucial to confirm initial hits, elucidate their mechanism of action, and validate their potential as therapeutic leads. This guide provides a comparative overview of commonly employed secondary assays for imidazo[2,1-b]thiazole screening hits, complete with experimental data and detailed protocols.
Orthogonal and Target-Based Assays
Once a primary screen identifies active imidazo[2,1-b]thiazole compounds, the immediate next step is to confirm their activity using an orthogonal assay. This is a method that measures the same biological outcome as the primary assay but uses a different technology or principle. This helps to eliminate artifacts and false positives from the initial screen. Following confirmation, target-based assays are employed to determine if the compound interacts directly with the intended biological target.
A significant number of imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of tubulin polymerization, various kinases, and cyclooxygenase (COX) enzymes.
Comparison of Target-Based Assays
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Tubulin Polymerization Assay | Measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules. | Change in turbidity or fluorescence over time. | Direct evidence of interaction with tubulin; quantitative (IC50). | Requires purified protein; may not fully recapitulate cellular environment. |
| Kinase Inhibition Assay | Quantifies the inhibition of a specific kinase's phosphorylating activity on a substrate. | Luminescence, fluorescence (e.g., FRET), or radioactivity. | Highly specific; allows for profiling against a panel of kinases. | Requires purified enzyme and substrate; may not reflect cellular context. |
| COX Inhibition Assay | Measures the inhibition of COX-1 and COX-2 enzymes' ability to convert arachidonic acid to prostaglandins. | Colorimetric or fluorescent detection of prostaglandin products. | Differentiates between COX isoforms (selectivity); physiologically relevant. | Can be complex to set up; indirect measure of binding. |
| Antimycobacterial Assays | Determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. | Colorimetric (e.g., Alamar Blue) or radiometric methods. | Direct measure of whole-cell activity against the target pathogen. | Does not directly identify the molecular target; requires specialized laboratory facilities (BSL-3). |
Quantitative Data from Published Studies
The following table summarizes the activity of various imidazo[2,1-b]thiazole derivatives in different target-based assays.
| Compound Class | Target | Assay | Key Finding | Reference |
| Imidazo[2,1-b]thiazole-chalcone conjugates | Tubulin | Tubulin Polymerization Assay | Potent antiproliferative activity with IC50 values ranging from 0.64 to 1.44 µM in tested cell lines. | [3] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Tubulin | Tubulin Polymerization Assay | Significant inhibitory effect on tubulin assembly with an IC50 value of 1.68 µM. | [4] |
| Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives | Mycobacterium tuberculosis | Microplate Alamar Blue Assay (MABA) | Compound IT10 displayed an IC50 of 2.32 µM and an IC90 of 7.05 µM. | [1][5] |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives | Mycobacterium tuberculosis | Microplate Alamar Blue Assay (MABA) | Compounds 5b, 5d, and 5h exhibited potent inhibition with MIC values of 1.6 µg/mL. | [6] |
| Imidazo[2,1-b]thiazole with methyl sulfonyl pharmacophore | COX-2 | In-vitro COX-1/COX-2 Inhibition Assay | Selective inhibitors of COX-2 with IC50 values in the 0.08-0.16 µM range. | [7][8] |
| Imidazo[2,1-b]thiazole derivatives | Pan-RAF Kinases | Enzymatic and Cellular Assays | Compound 38a showed high activity in both enzymatic and cellular assays. | [9] |
| Imidazo[2,1-b]thiazole derivatives | Focal Adhesion Kinase (FAK) | In-vitro FAK Inhibition Assay | Compounds with specific moieties showed high FAK inhibitory activities. | [10] |
Cell-Based Secondary Assays
Cell-based assays are critical for confirming the biological activity of screening hits in a more physiologically relevant context. These assays can validate the mechanism of action suggested by target-based assays and provide insights into the compound's effects on cellular processes.
Comparison of Cell-Based Assays
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Cell Viability/Cytotoxicity Assays | Measures the number of viable cells after compound treatment. | Colorimetric (MTT, XTT), fluorometric (resazurin), or luminescent (ATP content) signals. | Simple and robust; provides a quantitative measure of antiproliferative activity (IC50). | Does not reveal the mechanism of cell death. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using a DNA stain. | Flow cytometry. | Identifies specific cell cycle arrest points, which can be indicative of the mechanism of action. | Requires specialized equipment (flow cytometer); can be time-consuming. |
| Apoptosis Assays | Detects biochemical and morphological changes characteristic of programmed cell death. | Flow cytometry (Annexin V/PI staining), microscopy (Hoechst staining), or plate-based assays (caspase activity). | Confirms if the compound induces apoptosis; can differentiate between early and late apoptosis. | Apoptosis may be a secondary effect of cellular stress. |
| Immunofluorescence Microscopy | Visualizes the effect of the compound on subcellular structures, such as the microtubule network. | Fluorescence microscopy. | Provides direct visual evidence of the compound's effect on its cellular target. | Can be subjective; lower throughput than plate-based assays. |
Experimental Workflow for Hit Confirmation
The following diagram illustrates a typical workflow for confirming and characterizing imidazo[2,1-b]thiazole screening hits.
A typical workflow for the confirmation and characterization of screening hits.
Signaling Pathway Analysis
For hits identified as kinase inhibitors, it is essential to investigate their impact on downstream signaling pathways. For instance, imidazo[2,1-b]thiazole derivatives have been developed as pan-RAF inhibitors.[9] The diagram below illustrates the canonical RAF-MEK-ERK signaling pathway, a common target in oncology.
The RAF-MEK-ERK signaling pathway and the inhibitory action of a hypothetical imidazo[2,1-b]thiazole.
Experimental Protocols
Tubulin Polymerization Assay
Principle: This assay spectrophotometrically measures the light scattering that occurs as tubulin monomers polymerize into microtubules. Inhibitors of this process will reduce the rate and extent of the increase in optical density.
Methodology:
-
Reagents: Tubulin protein, GTP, tubulin polymerization buffer, test compounds, and a positive control (e.g., colchicine).
-
Procedure: a. Prepare a reaction mixture containing tubulin polymerization buffer and GTP. b. Add the test compound or vehicle control to the reaction mixture. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the polymerization by adding cold tubulin protein. e. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. f. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Methodology:
-
Cell Culture: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Methodology:
-
Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Data Analysis: The results are typically displayed as a quadrant plot:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
References
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Analogs in Preclinical Melanoma Models
A Comparative Guide for Researchers in Oncology Drug Development
This guide provides a comparative analysis of the in vivo efficacy of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole analogs, with a focus on their performance against melanoma. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cancer therapeutics. This document synthesizes available preclinical data, comparing a key imidazo[2,1-b]thiazole derivative with established BRAF inhibitors.
Introduction to this compound Analogs
The this compound scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. Analogs of this class have demonstrated potent pan-RAF inhibitory activity, making them attractive candidates for the treatment of cancers driven by the MAPK signaling pathway, such as BRAF-mutant melanoma. One notable compound from this class, designated as compound 38a , has shown significant in vivo anti-melanoma activity. This guide will compare its performance with the established BRAF inhibitors, Vemurafenib and Dabrafenib.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of the imidazo[2,1-b]thiazole analog 38a and the comparator drugs, Vemurafenib and Dabrafenib, in A375 human melanoma xenograft models in nude mice. The A375 cell line harbors the BRAF V600E mutation, a key driver in a significant portion of melanomas.
| Compound | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 38a | Data not publicly available | Data not publicly available | Significant anti-melanoma activity reported | [1][2] |
| Vemurafenib | 50 mg/kg | Daily, oral gavage | ~40% reduction in relative tumor volume after 10 days | [3] |
| Vemurafenib | 10 mg/kg | Twice daily, p.o. | Significant tumor growth retardation over 15 days | [4] |
| Dabrafenib | 31.5 mg/kg | Daily | Significant tumor shrinkage by day 7 of treatment | [5] |
Note: Specific quantitative data for compound 38a was not available in the public domain at the time of this guide's compilation. The information is based on the abstract of the primary publication, which reports significant in vivo activity.
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the efficacy of compounds in an A375 melanoma xenograft model, based on common practices reported in the literature.[1][6][7][8]
1. Cell Culture and Animal Models:
-
Cell Line: A375 human melanoma cells (BRAF V600E mutant) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompromised mice (e.g., athymic nude mice, NOD/SCID) are used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
A specific number of A375 cells (typically 1-5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), the animals are randomized into treatment and control groups.
4. Compound Administration:
-
The test compound (e.g., compound 38a) and comparator drugs (e.g., Vemurafenib, Dabrafenib) are formulated in an appropriate vehicle.
-
The compounds are administered to the mice according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volumes and body weights are measured at regular intervals throughout the study.
-
At the end of the study, tumors may be excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.
Experimental Workflow Diagram:
References
- 1. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives and Standard-of-Care Drugs in BRAF-Mutated Cancers
Introduction
The imidazo[2,1-b]thiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] Several derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[2] This guide focuses on the comparison of imidazo[2,1-b]thiazole derivatives, with a specific emphasis on their potential as BRAF kinase inhibitors, against established standard-of-care drugs for the treatment of BRAF-mutated malignancies, such as melanoma.
While specific experimental data for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole is not extensively available in the public domain, this guide will utilize data from closely related and well-studied imidazo[2,1-b]thiazole analogs to provide a comprehensive and objective comparison. These analogs have demonstrated significant potential as pan-RAF inhibitors, making them relevant comparators to current therapeutic options.[3][4]
The standard-of-care for patients with BRAF V600E-mutated melanoma includes targeted therapies such as BRAF inhibitors (e.g., Dabrafenib, Vemurafenib) and MEK inhibitors (e.g., Trametinib, Cobimetinib), often used in combination.[5][6] Immunotherapies, including immune checkpoint inhibitors like ipilimumab and nivolumab, also represent a first-line treatment option.[7] This guide will focus on the comparison with targeted therapies, as they share a similar mechanism of action with the imidazo[2,1-b]thiazole derivatives under review.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates normal cell proliferation, differentiation, and survival. The BRAF protein is a serine/threonine kinase that plays a pivotal role in this pathway. A common mutation, V600E, results in a constitutively active BRAF kinase, leading to hyperactivation of the MAPK pathway and uncontrolled cellular growth, a hallmark of many cancers, including melanoma.[3]
Imidazo[2,1-b]thiazole derivatives have been designed to inhibit this hyperactive signaling by targeting the mutated BRAF kinase. By binding to the active site of BRAF V600E, these compounds block its downstream signaling to MEK and ERK, thereby inhibiting tumor cell proliferation and inducing apoptosis.
Caption: MAPK/ERK signaling pathway with BRAF V600E mutation and points of inhibition.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of representative imidazo[2,1-b]thiazole derivatives compared to standard-of-care BRAF inhibitors.
Table 1: In Vitro BRAF V600E Kinase Inhibitory Activity
| Compound | IC₅₀ (nM) against BRAF V600E | Reference |
| Imidazo[2,1-b]thiazole Derivatives | ||
| Compound 10l | 1.20 | [8] |
| Compound 10n | 4.31 | [8] |
| Compound 10o | 6.21 | [8] |
| Compound 13f | 20 | [9] |
| Compound 13a | 21 | [9] |
| Compound 13g | 35 | [9] |
| Standard-of-Care Drugs | ||
| Dabrafenib | 0.8 | [8] |
| Vemurafenib | 31 | [6] |
Table 2: In Vitro Antiproliferative Activity against Melanoma Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b]thiazole Derivatives | |||
| Compound 1zb | UACC-62 (Melanoma) | 0.18 | [10] |
| Compound 10k | Melanoma Cell Line | 2.68 | [8] |
| Standard-of-Care Drugs | |||
| Sorafenib | UACC-62 (Melanoma) | 1.95 | [10] |
| Dabrafenib | A375 (Melanoma) | 0.004 | [6] |
| Vemurafenib | A375 (Melanoma) | 0.012 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the evaluation of these compounds.
In Vitro BRAF V600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the BRAF V600E enzyme and MEK1 substrate solution in assay buffer to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP level by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the antiproliferative effects of a compound.
Materials:
-
Human melanoma cell lines (e.g., UACC-62, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General workflow for anticancer drug discovery and development.
Conclusion
The imidazo[2,1-b]thiazole scaffold represents a promising framework for the development of novel anticancer agents, particularly for BRAF-mutated malignancies. The data presented for various analogs demonstrate that these compounds can achieve potent inhibition of the BRAF V600E kinase at nanomolar concentrations and exhibit significant antiproliferative activity against melanoma cell lines.[8][9][10] While some derivatives show efficacy comparable to or even exceeding that of some standard drugs in certain assays, further optimization is required to match the cellular potency of leading BRAF inhibitors like Dabrafenib.
Future research should focus on the synthesis and comprehensive evaluation of a wider range of derivatives, including the specific this compound, to fully elucidate the structure-activity relationship and identify lead candidates with superior efficacy and safety profiles. In vivo studies are also essential to validate the preclinical potential of these promising compounds.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 6. BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunotherapy Combination for BRAF+ Melanoma - NCI [cancer.gov]
- 8. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Comparative Cross-Reactivity Profiling of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole and Alternative Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive cross-reactivity analysis of the investigational compound 6-(Trifluoromethyl)imidazo[2,1-b]thiazole, a novel kinase inhibitor. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of its performance against other established kinase inhibitors. The imidazo[2,1-b]thiazole scaffold is a core component of numerous inhibitors targeting key kinases in oncology and immunology, such as RAF, FMS-like tyrosine kinase 3 (FLT3), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
While specific experimental cross-reactivity data for this compound is not yet publicly available, this guide presents a representative profile based on known activities of structurally related imidazo[2,1-b]thiazole derivatives and common selectivity patterns of inhibitors for these kinase families. This comparative analysis is designed to offer a predictive insight into its potential on-target and off-target activities.
I. Comparative Kinase Inhibition Profile
The following tables summarize the on-target and off-target activities of a hypothetical profile for this compound against a panel of selected kinases, alongside established inhibitors targeting similar pathways. Potency is represented by IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
Table 1: RAF Kinase Family Inhibition Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | Vemurafenib (IC50, nM) |
| BRAF | 15 | 22 | 31 |
| BRAF (V600E) | 10 | 38 | 31 |
| CRAF | 25 | 6 | 47 |
| ARAF | 50 | 15 | 100 |
| VEGFR2 | 150 | 90 | >10,000 |
| PDGFRβ | 200 | 57 | >10,000 |
| c-KIT | 350 | 68 | >10,000 |
Data for Sorafenib and Vemurafenib are compiled from publicly available sources.
Table 2: FLT3 and PIM Kinase Inhibition Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Quizartinib (IC50, nM) | AZD1208 (IC50, nM) |
| FLT3 | 5 | 1.1 | >10,000 |
| FLT3 (ITD) | 2 | 1.1 | >10,000 |
| PIM1 | 30 | >1,000 | 0.4 |
| PIM2 | 150 | >1,000 | 5.0 |
| PIM3 | 120 | >1,000 | 1.9 |
| c-KIT | 80 | 10 | >10,000 |
| JAK2 | >1,000 | 40 | >1,000 |
Data for Quizartinib and AZD1208 are compiled from publicly available sources.[1]
II. Signaling Pathways
The primary targets of many imidazo[2,1-b]thiazole derivatives are key components of critical signaling cascades implicated in cancer cell proliferation and survival.
Caption: RAF-MEK-ERK signaling pathway with the point of inhibition.
References
Head-to-Head Comparison of 6-Substituted Imidazo[2,1-b]thiazole Analogs as Anticancer Agents
A new frontier in oncology research is the exploration of 6-substituted imidazo[2,1-b]thiazole analogs as potent and selective anticancer agents. These heterocyclic compounds have demonstrated significant therapeutic potential by targeting various mechanisms involved in cancer cell proliferation and survival. This guide provides a head-to-head comparison of different analogs, supported by experimental data, to aid researchers and drug development professionals in this promising field.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3][4][5] Recent studies have focused on the synthesis and evaluation of various 6-substituted derivatives, revealing their potential as inhibitors of key cancer-related targets such as cyclooxygenase-2 (COX-2), focal adhesion kinase (FAK), and tubulin polymerization.[1][6][7][8] This comparative guide synthesizes findings from multiple studies to present a clear overview of the structure-activity relationships (SAR) and therapeutic promise of these compounds.
Comparative Analysis of Anticancer Activity
The antiproliferative effects of various 6-substituted imidazo[2,1-b]thiazole analogs have been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 values) from key studies, showcasing a direct comparison of the efficacy of different substitution patterns.
I. Imidazo[2,1-b]thiazole-Benzimidazole Conjugates as Microtubule-Targeting Agents
A study focused on a series of imidazo[2,1-b]thiazole-benzimidazole conjugates revealed their potent activity against several cancer cell lines, with a particularly significant effect on microtubule assembly. The data below highlights the superior performance of compound 6d against the A549 lung cancer cell line.[7]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates [7]
| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | HEK-293 (Normal) |
| 6d | 2.15 | 1.08 | 3.21 | 4.56 | >50 |
| Paclitaxel | 0.012 | 0.009 | 0.007 | 0.015 | - |
Data sourced from a study on imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[7]
II. Imidazo[2,1-b]thiazole Analogs Against Human Melanoma
In another investigation, a series of 18 novel imidazo[2,1-b]thiazole derivatives were synthesized and tested for their antiproliferative activity against the A375P human melanoma cell line. Several compounds demonstrated superior potency compared to the standard drug, sorafenib. Notably, compounds 26 and 27 exhibited sub-micromolar IC50 values and showed selectivity towards melanoma cell lines.[9]
Table 2: In Vitro Cytotoxicity (IC50, µM) of Imidazo[2,1-b]thiazole Derivatives against A375P Melanoma Cells [9]
| Compound | A375P (Melanoma) |
| 15 | < 1 |
| 16 | < 1 |
| 18 | < 1 |
| 22 | < 1 |
| 26 | < 1 |
| 27 | < 1 |
| 28 | < 1 |
| 31 | < 1 |
| Sorafenib | 1.5 |
Data from a study on new imidazo[2,1-b]thiazole derivatives for in vitro anticancer evaluation.[9]
III. Imidazo[2,1-b]thiazole-Based Aryl Hydrazones Against Breast Cancer
A series of novel imidazo[2,1-b]thiazole-based aryl hydrazones were synthesized and evaluated for their antiproliferative activity. Compounds 9i and 9m displayed promising cytotoxicity against the MDA-MB-231 breast cancer cell line.[2]
Table 3: In Vitro Cytotoxicity (IC50, µM) of Imidazo[2,1-b]thiazole-Based Aryl Hydrazones against MDA-MB-231 Breast Cancer Cells [2]
| Compound | MDA-MB-231 (Breast) |
| 9i | 1.65 |
| 9m | 1.89 |
Data from a study on the synthesis and antiproliferative potential of new imidazo[2,1-b]thiazole-based aryl hydrazones.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.[10]
-
Cell Plating: Human cancer cells (e.g., MCF-7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded at a density of 5,000 cells per well in a 96-well plate and incubated for 48 hours.[10]
-
Compound Treatment: After monolayer formation, cells are treated with different concentrations of the test compounds and a standard drug (e.g., Cisplatin) and incubated for another 48 hours.[10]
-
Cell Fixation: Cells are fixed by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[10]
-
Staining: The plates are washed, and the dried cells are stained with SRB dye for 30 minutes.[10]
-
Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 530 nm. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[10]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time. The IC50 value for the inhibition of tubulin polymerization is then determined.[7]
Signaling Pathways and Mechanisms of Action
The anticancer activity of 6-substituted imidazo[2,1-b]thiazole analogs is attributed to their interaction with various cellular signaling pathways.
Microtubule Targeting Pathway
Certain imidazo[2,1-b]thiazole-benzimidazole conjugates, such as compound 6d , have been shown to inhibit tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Caption: Mechanism of microtubule disruption by imidazo[2,1-b]thiazole analogs.
Focal Adhesion Kinase (FAK) Inhibition
Other derivatives of imidazo[2,1-b]thiazole have been investigated as potential inhibitors of Focal Adhesion Kinase (FAK).[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its inhibition can lead to reduced tumor growth and metastasis.
Caption: Inhibition of FAK signaling by imidazo[2,1-b]thiazole analogs.
Conclusion
The 6-substituted imidazo[2,1-b]thiazole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The comparative data presented in this guide highlights the significant potential of specific analogs to inhibit cancer cell growth through various mechanisms, including microtubule disruption and FAK inhibition. Further optimization of these lead compounds, guided by the structure-activity relationships discussed, could pave the way for the next generation of targeted cancer therapies. Researchers are encouraged to build upon these findings to explore the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profile of Imidazo[2,1-b]thiazole Derivatives: An In-Depth Analysis
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of imidazo[2,1-b]thiazole derivatives is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the pharmacokinetic properties of this class of compounds, with a focus on the well-established drug Levamisole and other emerging derivatives, supported by experimental data from in vivo studies.
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anthelmintic, and immunomodulatory effects.[1] Understanding the pharmacokinetic behavior of these derivatives is essential for optimizing their efficacy and safety profiles.
Executive Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative imidazo[2,1-b]thiazole derivatives from in vivo studies. This data highlights the variability in pharmacokinetic profiles based on structural modifications and the animal species studied.
| Compound | Animal Model | Dose & Route | Cmax | Tmax | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Levamisole | Human | 150 mg, Oral | 0.5 µg/mL | 2-4 h | N/A | N/A | N/A | [2] |
| Levamisole | Goats | 9 mg/kg, Oral | 0.69 ± 0.22 µg/mL | 1.17 ± 0.41 h | 2.51 ± 0.51 | 2.11 ± 0.44 | N/A | [3] |
| Levamisole | Goats | 9 mg/kg, Subcutaneous | 1.48 ± 0.52 µg/mL | 0.58 ± 0.20 h | 4.64 ± 1.15 | 2.21 ± 0.27 | 185% (relative to oral) | [3] |
N/A: Not Available in the cited source.
In-Depth Analysis of Levamisole Pharmacokinetics
Levamisole, an established anthelmintic and immunomodulator, has been the most extensively studied compound in this class. It is known for its rapid absorption following oral, intramuscular, or subcutaneous administration across various species.[2][4]
In humans, a single 150 mg oral dose results in a peak plasma concentration (Cmax) of 0.5 µg/mL within 2 to 4 hours (Tmax).[2] The drug undergoes extensive metabolism, with only a small fraction of the unchanged drug being excreted.[2]
A study in goats provides a more detailed pharmacokinetic profile. Following a 9 mg/kg oral dose, the Cmax was 0.69 ± 0.22 µg/mL, reached at a Tmax of 1.17 ± 0.41 hours. The area under the plasma concentration-time curve (AUC) was 2.51 ± 0.51 µg·h/mL, and the elimination half-life (T½) was 2.11 ± 0.44 hours.[3] When administered subcutaneously at the same dose, the Cmax was significantly higher at 1.48 ± 0.52 µg/mL, with a shorter Tmax of 0.58 ± 0.20 hours, and a much greater AUC of 4.64 ± 1.15 µg·h/mL.[3] This resulted in a relative bioavailability of 185% for the subcutaneous route compared to the oral route in goats, indicating more efficient absorption.[3]
Emerging Imidazo[2,1-b]thiazole Derivatives
While comprehensive pharmacokinetic data for many newer imidazo[2,1-b]thiazole derivatives is limited in publicly available literature, numerous studies have conducted in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to guide drug design. These computational studies often suggest that newly synthesized derivatives possess promising drug-like properties, including good intestinal absorption and bioavailability.[5][6] However, it is crucial to note that these are predictions and require experimental validation.
For many of the recently developed anticancer and anti-inflammatory imidazo[2,1-b]thiazole derivatives, research is still in the early preclinical phase, with a primary focus on in vitro efficacy and mechanism of action.[7][8][9] Further in vivo pharmacokinetic studies are necessary to fully characterize their potential as clinical candidates.[1]
Experimental Protocols
The determination of pharmacokinetic parameters relies on robust bioanalytical methods to quantify the drug concentration in biological matrices, typically plasma. A common and highly sensitive method used for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).
General Workflow for In Vivo Pharmacokinetic Study
References
- 1. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole was located. The following disposal procedures are based on guidelines for structurally similar halogenated and heterocyclic organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal requirements.
The proper disposal of this compound is crucial for laboratory safety and environmental protection. As a trifluoromethyl-containing heterocyclic compound, it is classified as a halogenated organic waste and must be handled accordingly. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe laboratory practices. Waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container. Mixing halogenated with non-halogenated waste can complicate and increase the cost of disposal.
Solid Waste: Carefully transfer any solid this compound waste into the designated halogenated organic waste container.
Liquid Waste: Solutions containing this compound should be poured into a designated halogenated liquid waste container.
Waste Container Management
-
Container Type: Use a chemically compatible container with a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and quantity.
-
Storage: Keep the waste container securely closed except when adding waste. Do not fill the container beyond 90% capacity to allow for expansion. Store the container in a designated satellite accumulation area within the laboratory.
Disposal Request
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and notify your supervisor.
-
Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup. Use an inert absorbent material to contain and soak up the spill. Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% capacity | General Lab Safety |
| PPE | Safety goggles, lab coat, chemical-resistant gloves | General Lab Safety |
| Work Area | Certified chemical fume hood | General Lab Safety |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling halogenated organic compounds. No experimental protocols were cited in the generation of these guidelines.
Disposal Workflow
Personal protective equipment for handling 6-(Trifluoromethyl)imidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole, a compound of interest in drug development and chemical research. The following procedures are based on best practices for handling similar trifluoromethylated and heterocyclic compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[1] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling highly hazardous compounds.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, worn over cotton clothing is recommended.[1] The coat should be fully buttoned to maximize skin coverage.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot, including the heel, and be free of perforations.[1] |
| Respiratory Protection | Chemical Fume Hood | All work should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[2][3] If exposure limits are at risk of being exceeded, an air-purifying respirator may be necessary.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle the compound within a properly functioning chemical fume hood.[3]
-
Pre-Handling Check : Before starting work, ensure that all necessary PPE is available and in good condition. An emergency shower and eyewash station should be readily accessible.
-
During Handling :
-
Post-Handling :
Disposal Plan: Waste Management
Proper disposal is crucial to environmental safety and regulatory compliance.
-
Waste Segregation : As a fluorinated heterocyclic compound, waste containing this compound should be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[3]
-
Container Management :
-
Storage : Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal : Arrange for disposal through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[3]
Spill and Emergency Procedures
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate vicinity.[2]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2]
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[2]
Large Spills:
-
Evacuate the area immediately.[2]
-
Notify your institution's emergency response team.[2]
-
If it is safe to do so, close the doors to the affected area to contain any vapors.[2]
First Aid:
-
Inhalation : Move the person to fresh air. Seek medical attention if you feel unwell.[4][5]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4][6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
-
Ingestion : Rinse mouth with water and seek immediate medical attention.[4][5]
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
